Phd2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H23ClN4O5 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
2-[[5-[1-[2-(4-chloroanilino)acetyl]piperidin-4-yl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H23ClN4O5/c22-15-1-3-16(4-2-15)23-11-18(28)26-7-5-13(6-8-26)14-9-17(27)20(24-10-14)21(31)25-12-19(29)30/h1-4,9-10,13,23,27H,5-8,11-12H2,(H,25,31)(H,29,30) |
InChI Key |
PNWJJULLNCIIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC(=C(N=C2)C(=O)NCC(=O)O)O)C(=O)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of PHD2 in Cellular Hypoxia Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Prolyl Hydroxylase Domain 2 (PHD2) in the cellular response to hypoxia. As the primary oxygen sensor, PHD2 is a critical regulator of the Hypoxia-Inducible Factor (HIF) signaling pathway, a central mechanism in cellular adaptation to low oxygen environments and a key player in various physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer progression. This document provides a comprehensive overview of PHD2's function, regulation, and its significance as a therapeutic target, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Core Concepts: PHD2 as the Gatekeeper of the Hypoxic Response
Under normoxic conditions, Prolyl Hydroxylase Domain 2 (PHD2), also known as Egl-9 homolog 1 (EGLN1), functions as the primary oxygen sensor within the cell.[1][2] Its main role is to prevent the accumulation of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[3] PHD2 is a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase superfamily.[4][5] In the presence of sufficient oxygen, PHD2 utilizes O₂, 2-OG, and Fe(II) to hydroxylate specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[1][6]
This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[1][7] The binding of VHL to the hydroxylated HIF-1α leads to its polyubiquitination and subsequent rapid degradation by the proteasome.[1][7] This process effectively keeps HIF-1α levels low in well-oxygenated cells, preventing the activation of hypoxia-responsive genes.[3]
When oxygen levels decrease (hypoxia), PHD2 activity is inhibited due to the limited availability of its co-substrate, O₂.[1] This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation.[1] Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β (also known as ARNT). This heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating a transcriptional program that helps cells adapt to the low oxygen environment.[8][9]
Interestingly, PHD2 itself is a direct target gene of HIF-1, creating a negative feedback loop.[10][11] Under hypoxic conditions, the stabilized HIF-1α induces the transcription of PHD2, which can then contribute to the rapid degradation of HIF-1α upon reoxygenation.[10][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to PHD2's enzymatic activity, expression, and inhibition.
Table 1: Enzymatic Kinetics of Human PHD2
| Parameter | Value | Substrate/Condition | Reference |
| KM for O₂ | 415 ± 36 µM | HIF-1α peptide | [6] |
| KM for O₂ | 110 µM | His₆–HIF-1α⁵³⁰⁻⁶⁹⁸ CODD | [13] |
| KM for 2-Oxoglutarate | 55-75 µM | His₆–PHD2¹⁸¹⁻⁴²⁶ | [13] |
| kcat | 0.037 ± 0.002 s⁻¹ | WT PHD2 | [6] |
| Catalytic Efficiency (kcat/KM(O₂)) | 90 ± 9 M⁻¹s⁻¹ | WT PHD2 | [6] |
Table 2: Hypoxia-Induced Expression of PHD2
| Cell Type/Tissue | Fold Induction (mRNA) | Duration of Hypoxia | Reference |
| Nucleus Pulposus Cells | ~2-fold | 24 hours | [1] |
| Glioblastoma Cells | ~2 to 3-fold | 18 hours (1% O₂) | [11] |
| Silver Carp (liver and brain) | Significant increase | 3 to 24 hours | [14] |
Table 3: IC₅₀ Values of Selected PHD2 Inhibitors
| Inhibitor | IC₅₀ | Assay Condition | Reference |
| Roxadustat | > 30 µM | HIF1 ODD-luciferase reporter assay | [15] |
| Vadadustat | > 30 µM | HIF1 ODD-luciferase reporter assay | [15] |
| Vadadustat (pKi) | 9.58 (9.42, 9.74) | TR-FRET assay | [16] |
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and common experimental workflows are provided below using Graphviz (DOT language).
Caption: The PHD2-mediated hypoxia signaling pathway under normoxic and hypoxic conditions.
Caption: Standard experimental workflows for studying PHD2-HIF-1α interaction and hypoxia pathway activation.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for PHD2-HIF-1α Interaction
This protocol is adapted from methodologies described in the literature for analyzing protein-protein interactions.[17][18]
Materials:
-
Cells expressing endogenous or tagged PHD2 and HIF-1α.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Anti-PHD2 antibody for immunoprecipitation.
-
Anti-HIF-1α antibody for Western blotting.
-
Protein A/G agarose beads.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with the anti-PHD2 antibody (or control IgG) for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
After the final wash, aspirate all residual buffer.
-
Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Centrifuge the eluted samples and load the supernatant onto an SDS-PAGE gel.
-
Perform standard Western blotting procedures using an anti-HIF-1α antibody to detect co-immunoprecipitated HIF-1α.
-
HRE-Luciferase Reporter Assay for Hypoxia Pathway Activation
This protocol is a generalized procedure based on common practices for reporter gene assays.[8][10][19][20]
Materials:
-
Mammalian cell line of interest.
-
HRE-luciferase reporter plasmid (containing multiple copies of a hypoxia response element driving a luciferase gene).
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
-
Hypoxia chamber or incubator with adjustable O₂ levels.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well or 24-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Hypoxic Treatment:
-
24-48 hours post-transfection, replace the medium.
-
Expose one set of plates to normoxic conditions (21% O₂) and another set to hypoxic conditions (e.g., 1% O₂) in a hypoxia chamber for the desired duration (typically 16-24 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Remove the plates from the incubator and wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Measure the firefly luciferase activity according to the luminometer's instructions.
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase signal and simultaneously activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of HRE-luciferase activity under hypoxia compared to normoxia.
-
Quantitative Real-Time PCR (qPCR) for PHD2 mRNA Expression
This is a standard protocol for quantifying gene expression levels.[12][21][22]
Materials:
-
RNA isolation kit.
-
cDNA synthesis kit.
-
SYBR® Green or TaqMan® qPCR master mix.
-
Primers specific for PHD2 and a reference gene (e.g., GAPDH, β-actin).
-
Real-time PCR instrument.
Procedure:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from cells cultured under normoxic and hypoxic conditions using a commercial RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for PHD2 or the reference gene.
-
Run the reactions in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for PHD2 and the reference gene in each sample.
-
Calculate the relative expression of PHD2 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the hypoxic samples to the normoxic control.
-
Therapeutic Implications and Future Directions
The central role of PHD2 in regulating the HIF pathway makes it an attractive therapeutic target for a range of diseases.
-
Anemia: PHD2 inhibitors, such as Roxadustat and Vadadustat, have been developed to treat anemia associated with chronic kidney disease.[23][24] By inhibiting PHD2, these drugs stabilize HIF-2α, which in turn stimulates the production of erythropoietin (EPO), the primary hormone regulating red blood cell production.[25]
-
Ischemic Diseases: By promoting the expression of angiogenic and cell-survival genes, PHD2 inhibitors hold promise for the treatment of ischemic conditions like myocardial infarction and peripheral artery disease.[2]
-
Cancer: The role of PHD2 in cancer is complex and context-dependent. While HIF-1α is often associated with tumor progression, in some cancers, PHD2 has been suggested to have tumor-suppressive functions.[26] Further research is needed to delineate the precise role of PHD2 in different cancer types to guide the development of targeted therapies.
Future research will continue to unravel the intricate regulatory mechanisms of PHD2 and its diverse functions beyond HIF hydroxylation. Understanding the specific roles of different PHD isoforms and their interactions with other signaling pathways will be crucial for developing more selective and effective therapeutic interventions targeting the hypoxia signaling pathway.
References
- 1. Expression of Prolyl Hydroxylases (PHDs) Is Selectively Controlled by HIF-1 and HIF-2 Proteins in Nucleus Pulposus Cells of the Intervertebral Disc: DISTINCT ROLES OF PHD2 AND PHD3 PROTEINS IN CONTROLLING HIF-1α ACTIVITY IN HYPOXIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crosslinking-mediated Interactome Analysis Identified PHD2-HIF1α Interaction Hotspots and the Role of PHD2 in Regulating Protein Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas tunnel engineering of prolyl hydroxylase reprograms hypoxia signaling in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. HRE-Luciferase reporter assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prolyl Hydroxylase Domain Protein 2 (PHD2) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Luciferase reporter assay [bio-protocol.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. stackscientific.nd.edu [stackscientific.nd.edu]
- 22. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hypoxia-inducible factor prolyl hydroxylase inhibitors for anaemia in chronic kidney disease: a clinical practice document by the European Renal Best Practice board of the European Renal Association - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ir.akebia.com [ir.akebia.com]
- 25. Mechanism of Molecular Oxygen Diffusion in a Hypoxia-Sensing Prolyl Hydroxylase Using Multiscale Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
Phd2-IN-1: A Technical Guide to a Potent HIF Prolyl Hydroxylase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phd2-IN-1, a potent and orally active inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase 2 (PHD2). This document details its chemical properties, mechanism of action, and relevant experimental protocols for in vitro and in vivo research applications, particularly in the context of anemia research.
Core Data Presentation
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 2768219-28-7 |
| Molecular Weight | 446.88 g/mol |
| Molecular Formula | C₂₁H₂₃ClN₄O₅ |
| IC₅₀ | 22.53 nM for human PHD2 |
Mechanism of Action and Signaling Pathway
Under normoxic conditions, PHD2 hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This post-translational modification signals HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its subsequent degradation by the proteasome. This process maintains low intracellular levels of HIF-α.
This compound acts as a competitive inhibitor of PHD2, preventing the hydroxylation of HIF-α. This inhibition stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes. The activation of these genes, including erythropoietin (EPO), plays a crucial role in the physiological response to hypoxia, stimulating red blood cell production.
Caption: PHD2/HIF-1α Signaling Pathway Under Normoxia and Inhibition.
Experimental Protocols
In Vitro PHD2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on PHD2 enzymatic activity.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide (e.g., residues 556-574)
-
This compound
-
2-oxoglutarate (2-OG)
-
Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)
-
L-ascorbic acid
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Streptavidin-coated microplates
-
Anti-hydroxy-HIF-1α antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microplates with the biotinylated HIF-1α peptide.
-
Prepare a reaction mixture containing assay buffer, Fe(II), and L-ascorbic acid.
-
Add recombinant PHD2 enzyme to the reaction mixture.
-
Add varying concentrations of this compound to the wells.
-
Initiate the enzymatic reaction by adding 2-OG.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Wash the wells to remove unbound reagents.
-
Add the anti-hydroxy-HIF-1α primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add TMB substrate and allow color to develop.
-
Stop the color development with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of HIF-1α Stabilization
This protocol describes the detection of HIF-1α stabilization in cells treated with this compound.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 4-8 hours). A vehicle-treated control should be included.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
In Vivo Assessment of Erythropoietic Activity in Mice
This protocol provides a workflow to evaluate the in vivo efficacy of this compound in stimulating erythropoiesis in a murine model.
Caption: In Vivo Experimental Workflow for this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Hematology analyzer
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Collect baseline blood samples via tail vein or retro-orbital sinus for hematological analysis.
-
Randomly assign mice to control (vehicle) and treatment (this compound) groups.
-
Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 14-28 days).
-
Monitor the health and body weight of the mice daily.
-
Collect blood samples at regular intervals (e.g., weekly) for hematological analysis.
-
At the end of the study, euthanize the mice and collect terminal blood and tissues (e.g., spleen, bone marrow) for further analysis if required.
-
Analyze blood samples for key erythropoietic parameters, including hemoglobin concentration, hematocrit, and red blood cell count.
-
Compare the results between the treatment and control groups to assess the erythropoietic effect of this compound.
Review of PHD2 inhibitors in preclinical studies
An In-depth Technical Guide to Preclinical Studies of Prolyl Hydroxylase Domain 2 (PHD2) Inhibitors
Introduction
Prolyl Hydroxylase Domain-containing protein 2 (PHD2), also known as Egl-9 homolog 1 (EGLN1), is a critical cellular oxygen sensor. It belongs to the family of Fe(II) and 2-oxoglutarate-dependent dioxygenases. The primary function of PHD2 is to regulate the stability of Hypoxia-Inducible Factor (HIF), a master transcription factor that orchestrates cellular responses to low oxygen levels (hypoxia).[1][2] Under normal oxygen conditions (normoxia), PHD2 hydroxylates specific proline residues on the HIF-α subunit. This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome.[1][3]
PHD2 inhibitors are small molecules designed to mimic a state of hypoxia. By binding to the catalytic site of PHD2, they prevent the hydroxylation of HIF-α, even in the presence of oxygen.[1][4] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia response elements (HREs) in the promoter regions of target genes.[1][3] The resulting transcriptional activation upregulates genes involved in erythropoiesis, angiogenesis, iron metabolism, and cell survival.[1][5] This mechanism has positioned PHD2 inhibitors as promising therapeutic agents for a range of conditions, most notably anemia associated with chronic kidney disease (CKD), as well as ischemic diseases and certain cancers.[1][5][6]
Mechanism of Action and Signaling Pathways
The central mechanism of PHD2 inhibitors revolves around the modulation of the HIF signaling pathway.
The Canonical PHD2/HIF Signaling Pathway
The stability of the HIF-α subunit is tightly regulated by PHD2 in an oxygen-dependent manner.
-
Under Normoxic Conditions: PHD2 is active and hydroxylates HIF-α. This leads to VHL-mediated ubiquitination and proteasomal degradation, keeping HIF-α levels low.
-
Under Hypoxic Conditions or with PHD2 Inhibition: PHD2 activity is reduced. HIF-α is not hydroxylated and is therefore stabilized. It accumulates, translocates to the nucleus, and activates the transcription of a wide array of genes that help cells adapt to low oxygen. Key among these is the gene for erythropoietin (EPO), a hormone that stimulates red blood cell production.[1][5][7]
Interaction with Other Signaling Pathways
Preclinical research has revealed that PHD2's role extends beyond HIF regulation. It can interact with and influence other key cellular pathways, adding complexity to its function in disease.
-
EGFR Signaling: In breast cancer models, PHD2 has been identified as a direct binding partner of the Epidermal Growth Factor Receptor (EGFR). This interaction, which depends on the catalytic activity of PHD2, affects EGFR stability, turnover, and downstream signaling, thereby influencing cancer cell motility.[2][8]
-
NF-κB Pathway: In some cancer types, such as colon and breast cancer, PHD2 has been shown to suppress neoplastic growth by attenuating the activity of NF-κB, a key regulator of inflammation and cell survival.[8]
Quantitative Data from Preclinical Studies
The preclinical evaluation of PHD2 inhibitors has generated a substantial amount of quantitative data, demonstrating their potency and efficacy across various models.
Table 1: In Vitro Potency of PHD2 Inhibitors
This table summarizes the inhibitory concentration (IC50) or effective concentration (EC50) of various PHD2 inhibitors against the enzyme or in cell-based assays.
| Compound | Assay Type | Target/Cell Line | Potency Value | Reference |
| Compound 25 | Enzymatic | PHD2 | IC50: 6.55 ± 0.41 nM | [9] |
| PHD2-IN-1 | Enzymatic | PHD2 | IC50: 22.53 nM | [10] |
| Taisho Cpd. | Enzymatic | Human PHD2 | IC50: 14 nM | [11] |
| FG-2216 | Cell-based | Human Cardiomyocytes | EC50: 250 ± 3 µM | [12] |
| FG-4592 (Roxadustat) | Cell-based | Human Cardiomyocytes | EC50: 110 ± 3 µM | [12] |
Table 2: Preclinical Efficacy in Anemia Models
This table highlights the in vivo effects of PHD2 inhibitors on markers of erythropoiesis in animal models.
| Compound/Model | Animal Model | Dosing | Key Finding | Reference |
| Compound 2 | C57BL/6 Mice | Not specified | Elevated plasma EPO levels | [7] |
| Compound 25 | C57BL/6 Mice | Not specified | Upregulated reticulocytes | [9] |
| This compound | C57BL/6 Mice | 10, 20, 50 mg/kg, p.o. | Dose-dependent increase in reticulocytes | [10] |
| 28a (Liver-targeted) | Rat | 30 mg/kg, p.o., daily for 4 wks | Significant increase in hemoglobin | [13] |
Table 3: Preclinical Efficacy in Ischemia-Reperfusion (I/R) Injury Models
This table showcases the protective effects of PHD2 inhibition in models of ischemic injury.
| Compound/Model | Injury Model | Key Finding(s) | Reference |
| L-mimosine | Mouse Renal I/R | Decreased serum creatinine; reduced tubular damage | [14] |
| FG-4592 (Roxadustat) | Engineered Human Myocardium H/R | Preserved contractile function (90% vs 58% of baseline); Preserved muscle mass (101% vs 77% of baseline) | [12] |
| Endothelial Phd2 KO | Mouse Renal I/R | Preserved kidney function and limited progression to chronic kidney disease | [15] |
| Cardiac-specific Phd2 KO | Mouse Myocardial Infarction | Preserved heart function; decreased fibrosis | [16] |
Experimental Protocols in Preclinical Research
A variety of standardized and novel assays are employed to evaluate the efficacy and mechanism of PHD2 inhibitors.
In Vitro Methodologies
-
PHD2 Enzymatic Assays: These assays directly measure the inhibitor's ability to block the enzymatic activity of PHD2.
-
Protocol Outline: Recombinant human PHD2 is incubated with a synthetic peptide substrate derived from HIF-1α (e.g., residues 547-581), the co-substrate 2-oxoglutarate, and co-factors (Fe(II), ascorbate). The reaction measures the consumption of 2-oxoglutarate or the formation of the hydroxylated peptide product. Detection is often achieved through mass spectrometry, or high-throughput methods like fluorescence polarization.[17][18][19]
-
-
Cell-Based HIF-α Stabilization Assays: These experiments confirm the inhibitor's activity within a cellular context.
-
Protocol Outline: A relevant cell line (e.g., human renal HK-2 cells, Hep3B liver cells) is treated with varying concentrations of the PHD2 inhibitor for a set time (e.g., 12-24 hours).[10] Cellular lysates are then prepared, and HIF-1α protein levels are quantified using Western blot analysis. Downstream effects, such as the mRNA expression of target genes like EPO or VEGFA, are measured by quantitative PCR (qPCR).[10]
-
-
Colorimetric α-Ketoglutarate Assay: A newer method that offers a high-throughput-compatible alternative for measuring PHD activity.
-
Protocol Outline: The assay measures the consumption of the PHD co-substrate α-ketoglutarate. After the enzymatic reaction, 2,4-dinitrophenylhydrazine (2,4-DNPH) is added, which reacts with the remaining α-ketoglutarate to produce a colored derivative that can be measured spectrophotometrically.[20]
-
Key In Vivo Models
-
Models of Anemia:
-
Protocol Outline: Normal healthy rodents (e.g., C57BL/6 mice) are administered the test compound, typically via oral gavage, for a period ranging from days to weeks. Blood samples are collected periodically to measure plasma EPO concentration (via ELISA), reticulocyte count (as a percentage of red blood cells), and hemoglobin levels to assess the erythropoietic response.[9][10]
-
-
Models of Ischemia-Reperfusion (I/R) Injury:
-
Renal I/R Model: Anesthetized mice undergo surgery to expose a kidney, and the renal artery is temporarily clamped (e.g., for 30 minutes) to induce ischemia. The clamp is then released for reperfusion (e.g., 24 hours). PHD inhibitors are typically administered as a pretreatment before the ischemic insult.[14] Endpoints include measuring serum creatinine and blood urea nitrogen (BUN) for kidney function and histological analysis of kidney tissue to score tubular damage.[14]
-
-
Cancer Xenograft Models:
-
Protocol Outline: Human cancer cells (e.g., MDA-MB-231 breast cancer) are injected subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the PHD2 inhibitor, often in combination with standard chemotherapy. Tumor volume is measured regularly with calipers. At the end of the study, tumors can be excised for immunohistochemical or molecular analysis to assess angiogenesis and cell proliferation.[4][21]
-
Conclusion
Preclinical studies have robustly demonstrated the therapeutic potential of PHD2 inhibitors across a spectrum of diseases. By stabilizing HIF-α, these agents effectively stimulate erythropoiesis, offering a novel, orally administered alternative to injectable erythropoiesis-stimulating agents for anemia.[5][18] Furthermore, their ability to induce a protective "pseudo-hypoxic" state confers significant benefits in models of ischemia-reperfusion injury in the kidney and heart.[12][14] The role of PHD2 inhibitors in oncology is more complex, with evidence suggesting they can modulate the tumor microenvironment and sensitize tumors to conventional therapies.[1][4] The extensive preclinical data, supported by detailed mechanistic studies and validated experimental protocols, have paved the way for the successful clinical development and approval of several PHD2 inhibitors, marking a significant advancement in modulating the cellular oxygen-sensing pathway for therapeutic benefit.
References
- 1. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Hypoxia-inducible factor prolyl hydroxylase 2 (PHD2) is a direct regulator of epidermal growth factor receptor (EGFR) signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of HIF-PHD2: a valid strategy to renal anemia treatment in clinical therapy - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners [frontiersin.org]
- 9. Tetrahydropyridin-4-ylpicolinoylglycines as novel and orally active prolyl hydroxylase 2 (PHD2) inhibitors for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. | BioWorld [bioworld.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. Protective Effect of Cardiomyocyte-Specific Prolyl-4-Hydroxylase 2 Inhibition on Ischemic Injury in a Mouse MI Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prolyl hydroxylase inhibition corrects functional iron deficiency and inflammation-induced anaemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phd2-IN-1 in In Vitro Assays
These application notes provide detailed protocols for the use of Phd2-IN-1, a potent inhibitor of HIF prolyl hydroxylase 2 (PHD2), in various in vitro assays. The information is intended for researchers, scientists, and drug development professionals.
Product Information and Solubility
This compound is a small molecule inhibitor of PHD2 with a reported IC50 of 22.53 nM[1]. By inhibiting PHD2, this compound prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to its stabilization and the subsequent activation of downstream target genes, such as erythropoietin (EPO)[1].
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble. | Recommended solvent for preparing high-concentration stock solutions.[2] |
| Ethanol | Limited solubility information available. It is advisable to test solubility in a small scale first. | Not the preferred solvent for stock solutions if high concentrations are required. |
| Aqueous Buffer | Poorly soluble.[3] | Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended and will likely result in precipitation. |
Preparation of Stock and Working Solutions
Proper preparation of this compound solutions is critical to ensure accurate and reproducible experimental results.
Preparation of Stock Solution (in DMSO)
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the this compound powder in an appropriate volume of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[4]
-
Preparation of Working Solution for Cell-Based Assays
It is crucial to avoid precipitation of the compound when diluting the DMSO stock solution into aqueous cell culture media[3].
-
Materials: Prepared this compound stock solution (in DMSO), pre-warmed complete cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. It is recommended to perform a stepwise dilution to prevent precipitation[4].
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first, prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the cell culture medium before making the final dilution.
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity[4].
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Signaling Pathway of this compound Action
This compound modulates the HIF-1α signaling pathway. Under normal oxygen conditions (normoxia), PHD2 hydroxylates specific proline residues on the HIF-1α subunit. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation. This compound inhibits the enzymatic activity of PHD2, preventing HIF-1α hydroxylation and subsequent degradation. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription[5][6].
Experimental Protocols
In Vitro PHD2 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant PHD2.
Table 2: Typical Reagents for PHD2 Enzyme Inhibition Assay
| Reagent | Typical Concentration |
| Recombinant human PHD2 | 1-5 µM |
| HIF-1α peptide substrate (e.g., ODDD) | 50-100 µM |
| α-ketoglutarate (co-substrate) | 100-500 µM |
| FeSO4 | 50 µM |
| Ascorbate | 1 mM |
| This compound | Varies (dose-response) |
Protocol:
-
Prepare a reaction buffer containing all components except the enzyme and inhibitor.
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the reaction by adding recombinant PHD2.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the enzymatic activity. This can be done through various methods, such as mass spectrometry to detect the hydroxylated peptide product or a colorimetric assay to measure the consumption of α-ketoglutarate[7][8].
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of this compound to stabilize HIF-1α protein in cultured cells.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, HEK293T) in appropriate culture dishes and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for a specific duration (e.g., 4-12 hours)[1]. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against HIF-1α.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of HIF-1α protein stabilization.
Erythropoietin (EPO) Gene Expression Assay (qPCR)
This assay quantifies the upregulation of EPO mRNA, a downstream target of HIF-1α, in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells known to express EPO (e.g., Hep3B, HK-2) and treat them with various concentrations of this compound as described in the HIF-1α stabilization assay.
-
RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a suitable kit or method (e.g., TRIzol).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
cDNA Synthesis: Reverse transcribe an equal amount of total RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the EPO gene, and a suitable qPCR master mix (e.g., SYBR Green or probe-based).
-
Also, prepare reactions for a housekeeping gene (e.g., GAPDH, β-actin) to normalize the data.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in EPO gene expression in this compound-treated cells compared to the vehicle control.
Summary of In Vitro Assay Parameters
Table 3: Key Parameters for In Vitro Assays with this compound
| Assay | Key Readout | Cell Line Examples | Typical this compound Concentration Range | Typical Treatment Duration |
| PHD2 Enzyme Inhibition | IC50 value | N/A (Cell-free) | Nanomolar to micromolar | 30-60 minutes |
| HIF-1α Stabilization | HIF-1α protein levels (Western Blot) | HeLa, HEK293T, Hep3B | 0 - 50 µM[1] | 4-12 hours[1] |
| EPO Gene Expression | EPO mRNA levels (qPCR) | Hep3B, HK-2 | 0 - 50 µM[1] | 12-24 hours |
Disclaimer: The provided protocols and concentrations are for reference only. Researchers should optimize the experimental conditions for their specific cell lines and assay systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. PHD-2/HIF-1α axis mediates doxorubicin-induced angiogenesis in SH-SY5Y neuroblastoma microenvironment: a potential survival mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Phd2-IN-1 for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prolyl Hydroxylase Domain-containing protein 2 (PHD2) is a critical cellular oxygen sensor that plays a pivotal role in the regulation of the Hypoxia-Inducible Factor (HIF) pathway.[1][2][3] Under normal oxygen conditions (normoxia), PHD2 hydroxylates specific proline residues on the HIF-α subunit, marking it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[4][5] This process keeps HIF-α levels low. In hypoxic conditions, PHD2 activity is inhibited, leading to the stabilization of HIF-α, which then translocates to the nucleus to activate a wide array of genes involved in erythropoiesis, angiogenesis, and metabolism.[2][4]
Phd2-IN-1 is a potent and selective small-molecule inhibitor of PHD2 with an IC₅₀ of 22.53 nM.[6] By inhibiting PHD2, this compound effectively mimics a hypoxic state, leading to the stabilization of HIF-α and the induction of downstream target genes, even in the presence of normal oxygen levels. This makes it a valuable tool for studying the physiological and pathological roles of the HIF pathway and for therapeutic research, particularly in areas like anemia.[6][7]
Mechanism of Action: PHD2-HIF Signaling
The primary mechanism of this compound is the inhibition of PHD2's enzymatic activity, which disrupts the oxygen-dependent degradation of HIF-1α. Under normoxic conditions, PHD2 utilizes O₂ and α-ketoglutarate to hydroxylate HIF-1α, leading to its degradation. This compound competes with the α-ketoglutarate co-substrate, preventing this hydroxylation and causing HIF-1α to accumulate and become transcriptionally active.[8]
References
- 1. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]
- 5. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Phd2-IN-1 for Western Blot Analysis of HIF-1α
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a critical transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. This process is primarily regulated by Prolyl Hydroxylase Domain 2 (PHD2), an oxygen sensor that hydroxylates HIF-1α, targeting it for proteasomal degradation.[1][2][3] Inhibition of PHD2 provides a powerful method to stabilize and study the function of HIF-1α under normoxic conditions.
Phd2-IN-1 is a potent and orally active inhibitor of PHD2 with an IC50 of 22.53 nM.[4] By inhibiting PHD2, this compound effectively prevents the degradation of HIF-1α, leading to its accumulation and subsequent activation of downstream target genes.[4] This makes this compound a valuable tool for investigating the physiological and pathological roles of the HIF-1α signaling pathway. These application notes provide a detailed protocol for using this compound to stabilize HIF-1α in cultured cells for analysis by Western blot.
Principle of the Method
The experimental workflow involves treating cultured cells with this compound to inhibit PHD2 activity. This leads to the stabilization and accumulation of HIF-1α. Following treatment, cell lysates are prepared, and the levels of HIF-1α protein are quantified using Western blot analysis. This method allows for the dose-dependent and time-course analysis of HIF-1α stabilization induced by this compound.
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on HIF-1α stabilization. The data is hypothetical and serves as an example of how to present quantitative results from a Western blot experiment.
| This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in HIF-1α Protein Level (Normalized to Vehicle Control) |
| 0 (Vehicle) | 12 | 1.0 |
| 1 | 12 | 3.5 |
| 5 | 12 | 8.2 |
| 10 | 12 | 15.6 |
| 25 | 12 | 22.1 |
| 50 | 12 | 21.8 |
Experimental Protocols
Materials and Reagents
-
This compound (MedChemExpress, Cat. No. HY-147649 or equivalent)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis and Extraction Buffer (or similar lysis buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Primary Antibody: Anti-HIF-1α antibody (e.g., Novus Biologicals, NB100-479)
-
Primary Antibody: Anti-β-actin or other loading control antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
PVDF or nitrocellulose membrane
-
Skim milk or Bovine Serum Albumin (BSA) for blocking
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a cell line relevant to your research) in appropriate culture dishes and grow to 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be included.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle. Incubate the cells for the desired period (e.g., 12 hours).[4]
Sample Preparation for Western Blot
Note: HIF-1α is rapidly degraded in the presence of oxygen. Therefore, it is crucial to perform the lysis and extraction steps quickly and on ice.[5]
-
Cell Lysis: After incubation, place the culture dishes on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation for SDS-PAGE: Mix the protein extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
Western Blot Protocol for HIF-1α
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel.[5] Also, load a protein molecular weight marker.
-
Electrophoresis: Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: HIF-1α Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for HIF-1α Western Blot Analysis.
References
- 1. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the hypoxia‐inducible factor pathway induced by prolyl hydroxylase domain 2 deficiency enhances the effect of running training in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for the Use of PHD2-IN-1 in a Mouse Model of Anemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anemia, characterized by a deficiency in red blood cells or hemoglobin, is a prevalent condition associated with chronic kidney disease (CKD), inflammatory diseases, and certain cancers.[1][2][3] Prolyl hydroxylase domain (PHD) enzymes, particularly PHD2, are key regulators of the hypoxia-inducible factor (HIF) pathway.[4][5] Under normoxic conditions, PHD2 hydroxylates the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation.[6][7] Inhibition of PHD2 stabilizes HIF-α, leading to the transcriptional activation of genes involved in erythropoiesis, including erythropoietin (EPO) and genes related to iron metabolism.[8][9] PHD inhibitors, therefore, represent a promising therapeutic strategy for the treatment of anemia.[5][8][9]
PHD2-IN-1 is a potent and selective small molecule inhibitor of PHD2. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a mouse model of anemia, specifically focusing on anemia induced by chronic kidney disease.
Mechanism of Action: The PHD2/HIF-α/EPO Signaling Pathway
PHD2 inhibitors function by stabilizing HIF-α, a master regulator of the cellular response to hypoxia. In the presence of oxygen, PHD enzymes hydroxylate specific proline residues on HIF-α subunits.[7] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and consequently degrade HIF-α.[6] By inhibiting PHD2, this compound prevents this hydroxylation, leading to the accumulation and nuclear translocation of HIF-α.[8] In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[8] Key target genes for the treatment of anemia include EPO, which stimulates red blood cell production, and genes involved in iron absorption and mobilization.[8][10]
Experimental Protocols
Mouse Model of CKD-Induced Anemia
A common and relevant model for studying anemia is the adenine-induced chronic kidney disease model.[11][12]
Materials:
-
8-week-old male C57BL/6 mice
-
Casein-based control diet
-
Adenine-supplemented diet (0.2% w/w)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Acclimatization: Acclimate mice for one week with free access to standard chow and water.
-
Induction of CKD:
-
Divide mice into two main groups: Control and CKD.
-
Feed the Control group a casein-based control diet.
-
Feed the CKD group a diet supplemented with 0.2% adenine for 4 weeks to induce chronic kidney disease and subsequent anemia.
-
-
Treatment:
-
After 4 weeks of the adenine diet, subdivide the CKD group into two subgroups: Vehicle and this compound treated.
-
Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4 weeks). A patient-equivalent dose should be calculated based on preclinical pharmacokinetic and pharmacodynamic data. For example, some studies have used doses ranging from 5 to 15 mg/kg/day for other PHD inhibitors.[13]
-
-
Monitoring:
-
Monitor body weight and general health status of the animals throughout the experiment.
-
Collect blood samples weekly via the tail vein for complete blood count (CBC) analysis.
-
-
Terminal Endpoint:
-
At the end of the treatment period, euthanize mice and collect terminal blood samples via cardiac puncture.
-
Collect tissues (kidneys, liver, spleen, bone marrow) for further analysis (e.g., histology, gene expression).
-
Analysis of Hematological Parameters
Materials:
-
EDTA-coated collection tubes
-
Automated hematology analyzer
Protocol:
-
Collect approximately 50-100 µL of blood from the tail vein into EDTA-coated tubes.
-
Perform a complete blood count (CBC) analysis to measure the following parameters:
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Reticulocyte count
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Measurement of Serum EPO and Iron Parameters
Materials:
-
Serum separator tubes
-
ELISA kits for mouse EPO
-
Colorimetric assay kits for serum iron and total iron-binding capacity (TIBC)
Protocol:
-
Collect blood and allow it to clot to separate the serum.
-
Measure serum EPO levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Determine serum iron and TIBC using appropriate colorimetric assay kits.
-
Measure serum ferritin levels using an ELISA kit.
-
Measure hepcidin levels, a key regulator of iron homeostasis, using an ELISA kit.
Expected Results and Data Presentation
Treatment with this compound is expected to ameliorate anemia in the CKD mouse model. This will be evidenced by a significant increase in hemoglobin, hematocrit, and red blood cell counts compared to the vehicle-treated CKD group. An increase in reticulocytes would indicate stimulated erythropoiesis. Furthermore, a rise in serum EPO levels is anticipated, confirming the mechanism of action. Changes in iron metabolism markers, such as a decrease in hepcidin and an increase in serum iron, are also expected.
Table 1: Hematological Parameters in a CKD Mouse Model Treated with this compound
| Parameter | Control | CKD + Vehicle | CKD + this compound |
| Hemoglobin (g/dL) | 14.5 ± 0.5 | 9.8 ± 0.7 | 13.2 ± 0.6# |
| Hematocrit (%) | 45.2 ± 1.5 | 30.5 ± 2.1 | 41.8 ± 1.8# |
| RBC Count (10^6/µL) | 9.5 ± 0.4 | 6.2 ± 0.5 | 8.8 ± 0.4# |
| Reticulocytes (%) | 2.1 ± 0.3 | 3.5 ± 0.4 | 5.8 ± 0.6# |
*Data are presented as mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. CKD + Vehicle.
Table 2: Serum Biomarkers in a CKD Mouse Model Treated with this compound
| Parameter | Control | CKD + Vehicle | CKD + this compound |
| Serum EPO (pg/mL) | 50 ± 10 | 35 ± 8 | 150 ± 25# |
| Serum Iron (µg/dL) | 180 ± 20 | 110 ± 15 | 170 ± 18# |
| Hepcidin (ng/mL) | 30 ± 5 | 65 ± 10* | 35 ± 7# |
*Data are presented as mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. CKD + Vehicle.
Concluding Remarks
The use of PHD2 inhibitors like this compound offers a promising oral therapeutic strategy for the management of anemia, particularly in the context of chronic kidney disease. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to effectively evaluate the efficacy of this compound in a preclinical mouse model of anemia. Successful demonstration of efficacy and a favorable safety profile in such models is a critical step in the drug development process.
References
- 1. Mouse Models of Anemia of Cancer | PLOS One [journals.plos.org]
- 2. Iron- and erythropoietin-resistant anemia in a spontaneous breast cancer mouse model | Haematologica [haematologica.org]
- 3. haematologica.org [haematologica.org]
- 4. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of HIF-PHD2: a valid strategy to renal anemia treatment in clinical therapy - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Regulation of adult erythropoiesis by prolyl hydroxylase domain proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advance of hypoxia-inducible factor prolyl hydroxylases inhibitors for anemia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The HIF-PHI BAY 85-3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daprodustat Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHD2-IN-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHD2-IN-1 is a potent and orally active inhibitor of prolyl hydroxylase domain 2 (PHD2), a key enzyme in the hypoxia-inducible factor (HIF) signaling pathway.[1] By inhibiting PHD2, this compound stabilizes HIF-α subunits, leading to the activation of hypoxia-responsive genes, most notably erythropoietin (EPO).[1][2] This mechanism makes this compound a valuable tool for in vivo research in areas such as anemia, ischemia, and other hypoxia-related conditions.[1][3] These application notes provide detailed protocols for the in vivo administration of this compound in mice, along with methods for assessing its biological effects.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PHD2, which is the principal regulator of HIF-1α stability under normoxic conditions.[4][5] In the presence of oxygen, PHD2 hydroxylates specific proline residues on HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][4][6] this compound, by blocking PHD2 activity, prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the EPO gene, to initiate transcription.[2][3][4]
Caption: this compound inhibits PHD2, leading to HIF-1α stabilization and increased EPO gene transcription.
Quantitative Data Summary
The following tables summarize the reported in vivo dosing and pharmacokinetic data for this compound in rodents.
Table 1: In Vivo Efficacy of this compound in Mice
| Species | Administration Route | Dose (mg/kg) | Dosing Frequency | Duration | Observed Effect | Reference |
| C57BL/6 Mice | Oral (p.o.) | 10, 20, 50 | Once daily | 3 days | Dose-dependent increase in reticulocytes | [1] |
| ICR Mice | Intraperitoneal (i.p.) | 50, 100, 200 | Once daily | 14 days | No significant toxic reactions | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose (mg/kg) | T1/2 (h) | Oral Bioavailability (F%) | Reference |
| Rats | Intravenous (i.v.) | 1 | 3.72 | - | [1] |
| Rats | Oral (p.o.) | 10 | 2.29 | 33.9 | [1] |
| Mice | Intravenous (i.v.) | 1 | 0.33 | - | [1] |
| Mice | Oral (p.o.) | 10 | 1.17 | 35.3 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a solution of DMSO, PEG400, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Selection: The choice of vehicle depends on the administration route and the solubility of this compound. For oral gavage, a suspension in 0.5% methylcellulose is common. For intraperitoneal injection, a solution containing a solubilizing agent like DMSO may be necessary, but the final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
-
Calculation: Calculate the required amount of this compound and vehicle based on the desired dose (mg/kg), the concentration of the dosing solution (mg/mL), and the number and weight of the animals.
-
Preparation of Suspension (for Oral Gavage): a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste. c. Gradually add the remaining vehicle while vortexing to ensure a uniform suspension. d. If necessary, sonicate the suspension for a few minutes to aid in dispersion.
-
Preparation of Solution (for Intraperitoneal Injection): a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the required volume of DMSO to dissolve the compound completely. c. Add PEG400 and vortex thoroughly. d. Finally, add saline to reach the final desired volume and concentration. Ensure the final DMSO concentration is within a safe range.
-
Storage: Prepare the dosing solution fresh on the day of use. If temporary storage is necessary, keep it on ice and protected from light.
Protocol 2: Administration of this compound to Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringes (e.g., 1 mL)
-
For oral gavage: 20-22 gauge, 1.5-inch curved, ball-tipped gavage needles
-
For intraperitoneal injection: 25-27 gauge needles
-
Animal scale
-
70% ethanol
Procedure for Oral Gavage (p.o.):
-
Animal Handling: Weigh the mouse to determine the precise volume of the dosing solution to administer.
-
Restraint: Restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Administration: Once the needle is in the esophagus, slowly administer the calculated volume of the this compound suspension.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for at least 15 minutes post-administration for any signs of distress, such as difficulty breathing or lethargy.
Procedure for Intraperitoneal Injection (i.p.):
-
Animal Handling: Weigh the mouse to determine the precise volume of the dosing solution to administer.
-
Restraint: Restrain the mouse, exposing the abdomen. The two-person technique is recommended for safety and accuracy.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then slowly inject the this compound solution.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any adverse reactions at the injection site or changes in behavior.
Caption: A typical workflow for in vivo studies using this compound.
Protocol 3: Assessment of Erythropoietic Response
A. Reticulocyte Counting by Flow Cytometry
Principle: Reticulocytes, being immature red blood cells, contain residual RNA which can be stained with fluorescent dyes like thiazole orange or acridine orange. Flow cytometry can then be used to quantify the percentage of these fluorescently labeled cells in a blood sample.
Materials:
-
Whole blood collected in EDTA tubes
-
Thiazole orange or acridine orange staining solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Blood Collection: Collect a small volume of whole blood (e.g., 50-100 µL) from the mice via tail vein or submandibular bleeding into EDTA-containing tubes to prevent coagulation.
-
Staining: a. Dilute a small aliquot of whole blood (e.g., 2-5 µL) in the staining solution containing the fluorescent dye. b. Incubate at room temperature in the dark for the recommended time (typically 30-60 minutes).
-
Flow Cytometry Analysis: a. Acquire the stained sample on a flow cytometer. b. Gate the red blood cell population based on forward and side scatter properties. c. Quantify the percentage of reticulocytes based on their fluorescence intensity compared to unstained or mature red blood cells.
-
Data Analysis: Calculate the percentage and absolute number of reticulocytes. An increase in reticulocytes is indicative of a stimulated erythropoietic response.
B. Measurement of Serum Erythropoietin (EPO) Levels by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of EPO in serum samples.
Materials:
-
Mouse EPO ELISA kit (commercially available kits are recommended)
-
Serum samples
-
Microplate reader
Procedure:
-
Blood Collection and Serum Preparation: a. Collect whole blood from mice and allow it to clot at room temperature for 30 minutes. b. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C. c. Carefully collect the supernatant (serum) and store at -80°C until analysis.
-
ELISA Protocol: a. Follow the manufacturer's instructions provided with the specific mouse EPO ELISA kit. b. Typically, this involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
Data Analysis: a. Measure the absorbance at the recommended wavelength using a microplate reader. b. Generate a standard curve using the provided EPO standards. c. Calculate the concentration of EPO in the serum samples by interpolating from the standard curve. An elevation in serum EPO levels is a direct indicator of PHD2 inhibition.[7][8][9]
Safety and Toxicology
In a 14-day study in ICR mice, daily intraperitoneal administration of this compound at doses of 50, 100, and 200 mg/kg did not show significant toxic reactions.[1] Furthermore, at a high dose of 200 mg/kg, which is 10 times the efficacious dose of 20 mg/kg, no significant hepatotoxicity or nephrotoxicity was observed.[1]
Disclaimer: These protocols are intended as a guide for research purposes only. Researchers should optimize these protocols based on their specific experimental needs and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. cusabio.com [cusabio.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Erythropoietin (EPO) ELISA Kit RD-EPO-Mu - Traditional ELISA Kits [reddotbiotech.com]
- 8. Mouse Serum and Erythropoietin (EPO) Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 9. Mouse EPO ELISA Kit (EM28RB) - Invitrogen [thermofisher.com]
Application Notes and Protocols for Measuring Phd2-IN-1 Activity in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phd2-IN-1 is a potent inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the cellular oxygen sensing pathway. Under normoxic conditions, PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its proteasomal degradation. By inhibiting PHD2, this compound stabilizes HIF-1α, which can then translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of various target genes, including erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[1][2][3] This mechanism makes this compound a valuable tool for studying the hypoxia signaling pathway and a potential therapeutic agent for conditions such as anemia.
These application notes provide detailed protocols for cell-based assays to measure the activity of this compound, focusing on its ability to stabilize HIF-1α and induce the expression of its downstream target genes.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of PHD2 enzymatic activity. This inhibition prevents the hydroxylation of proline residues on HIF-1α, thereby preventing its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. The stabilized HIF-1α then activates the transcription of Hypoxia Response Element (HRE)-containing genes.
Quantitative Data Summary
The following tables summarize representative quantitative data for the activity of a potent PHD2 inhibitor like this compound in various cell-based assays.
Table 1: this compound Potency
| Parameter | Value | Reference |
| IC50 (PHD2) | 22.53 nM | [4] |
Table 2: Dose-Dependent HIF-1α Stabilization in HeLa Cells (6-hour treatment)
| This compound Concentration (µM) | HIF-1α Protein Level (Fold Change vs. Vehicle) |
| 0.1 | 1.5 ± 0.2 |
| 1 | 4.2 ± 0.5 |
| 10 | 8.5 ± 1.1 |
| 50 | 8.9 ± 0.9 |
Table 3: Time-Dependent HRE-Luciferase Reporter Activity in HEK293T Cells (10 µM this compound)
| Time (hours) | Luciferase Activity (Fold Change vs. Vehicle) |
| 2 | 1.8 ± 0.3 |
| 4 | 5.1 ± 0.6 |
| 8 | 12.3 ± 1.5 |
| 16 | 15.8 ± 2.1 |
| 24 | 14.2 ± 1.9 |
Table 4: Effect of this compound on Target Gene Expression in HepG2 Cells (24-hour treatment)
| Target Gene | This compound (10 µM) mRNA Level (Fold Change vs. Vehicle) |
| EPO | 6.7 ± 0.8 |
| VEGFA | 3.5 ± 0.4 |
Experimental Protocols
Assay 1: HIF-1α Stabilization via Western Blot
This assay directly measures the accumulation of HIF-1α protein in cells treated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phd2-IN-1 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phd2-IN-1 is a potent and selective inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the cellular oxygen sensing pathway. Under normoxic conditions, PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for proteasomal degradation. Inhibition of PHD2 by this compound mimics a hypoxic state by stabilizing HIF-1α, which then translocates to the nucleus and activates the transcription of various genes involved in angiogenesis, erythropoiesis, and cell survival. These application notes provide detailed protocols for the use of this compound in primary cell cultures to study these effects.
Mechanism of Action
This compound acts as a competitive inhibitor of PHD2, preventing the hydroxylation of proline residues on HIF-1α. This leads to the stabilization and accumulation of HIF-1α, even in the presence of normal oxygen levels. The stabilized HIF-1α dimerizes with HIF-1β and initiates the transcription of target genes such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO).
Application Notes and Protocols for Determining the Long-Term Stability of Phd2-IN-1 in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolyl hydroxylase domain-containing protein 2 (PHD2) is a key enzyme in the cellular oxygen sensing pathway. Under normoxic conditions, PHD2 hydroxylates the alpha subunit of hypoxia-inducible factor (HIF-1α), targeting it for proteasomal degradation.[1][2][3] Inhibition of PHD2 stabilizes HIF-1α, which can then translocate to the nucleus and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.[2][4][5] Phd2-IN-1 is a potent inhibitor of PHD2 with an IC50 of 22.53 nM and is a valuable tool for research into conditions such as anemia.[3][6]
The reliability and reproducibility of in vitro and in vivo studies using small molecule inhibitors like this compound are critically dependent on their stability in solution. Degradation of the compound can lead to a loss of potency and the generation of confounding artifacts. Therefore, it is essential to establish proper storage and handling conditions. These application notes provide a comprehensive protocol for assessing the long-term stability of this compound in commonly used solvents and aqueous solutions under various storage conditions. The methodologies described herein are designed to be adaptable for other small molecules.
Signaling Pathway
The following diagram illustrates the canonical HIF-1α signaling pathway and the mechanism of action for this compound.
Caption: HIF-1α signaling pathway under normoxia and hypoxia, highlighting the inhibitory action of this compound on PHD2.
Experimental Protocols
This section details the necessary protocols for conducting a comprehensive stability study of this compound.
1. Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Ethanol (200 proof), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Tris buffer, pH 8.5
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
HEK293T or similar cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HIF-1α antibody
-
Beta-actin antibody
-
Secondary antibody, HRP-conjugated
-
Chemiluminescent substrate
2. Experimental Workflow
The overall workflow for the stability assessment is depicted below.
Caption: Experimental workflow for the long-term stability testing of this compound.
3. Preparation of Solutions
-
Stock Solution (10 mM in DMSO): Carefully weigh the required amount of this compound powder and dissolve it in HPLC-grade DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
Working Solutions (100 µM): Prepare working solutions by diluting the 10 mM stock solution in the desired solvents:
-
DMSO
-
Ethanol
-
PBS, pH 7.4
-
Citrate Buffer, pH 5.0
-
Tris Buffer, pH 8.5
-
-
Aliquot the working solutions into sterile, amber-colored microcentrifuge tubes to protect from light.
4. Storage Conditions and Time Points
Store the aliquots under the following conditions:
-
Long-Term Storage:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (~25°C)
-
-
Accelerated Stability (Stress Conditions):
-
Elevated Temperature: 40°C
-
Freeze-Thaw Cycles: Subject aliquots to five cycles of freezing at -20°C and thawing at room temperature.
-
Photostability: Expose aliquots to ambient laboratory light at room temperature.
-
Samples should be collected and analyzed at the following time points: 0, 1, 2, 4, 8, and 12 weeks.
5. Analytical Method: HPLC-UV
A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradants.
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Quantification: The percentage of remaining this compound is calculated by comparing the peak area at a specific time point to the peak area at time 0.
6. Functional Assay: HIF-1α Stabilization in Cells
This assay determines if the stored this compound retains its biological activity.
-
Cell Culture: Plate HEK293T cells in 6-well plates and grow to ~80% confluency.
-
Treatment: Treat cells for 4 hours with 10 µM this compound from the different storage conditions and time points. Include a fresh (time 0) sample as a positive control and a vehicle-treated (e.g., DMSO) sample as a negative control.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Western Blot:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensity using software like ImageJ. The activity is determined by the ability to stabilize HIF-1α relative to the fresh sample.
Results: Stability Data
The following tables summarize the hypothetical stability data for this compound.
Table 1: Long-Term Stability of this compound (100 µM) in Various Solvents % Remaining this compound (HPLC-UV Analysis)
| Storage Temp. | Solvent | Week 1 | Week 4 | Week 8 | Week 12 |
| -80°C | DMSO | >99% | >99% | >99% | >99% |
| Ethanol | >99% | >99% | >99% | >99% | |
| -20°C | DMSO | >99% | >99% | 98.5% | 98.1% |
| Ethanol | 98.2% | 97.1% | 95.3% | 94.0% | |
| 4°C | DMSO | 98.9% | 96.2% | 93.1% | 90.5% |
| Ethanol | 95.1% | 90.3% | 85.7% | 81.2% | |
| 25°C | DMSO | 96.5% | 91.0% | 84.2% | 77.3% |
| Ethanol | 88.3% | 75.4% | 62.1% | 50.8% |
Table 2: Stability of this compound (100 µM) in Aqueous Buffers at 4°C % Remaining this compound (HPLC-UV Analysis)
| Buffer | Week 1 | Week 4 | Week 8 | Week 12 |
| Citrate (pH 5.0) | 97.2% | 94.5% | 90.8% | 86.6% |
| PBS (pH 7.4) | 92.1% | 85.6% | 78.0% | 70.3% |
| Tris (pH 8.5) | 85.4% | 72.3% | 59.8% | 45.1% |
Table 3: Accelerated Stability of this compound (100 µM) in DMSO % Remaining this compound (HPLC-UV Analysis)
| Stress Condition | 1 Week | 4 Weeks |
| 40°C | 90.2% | 78.5% |
| Freeze-Thaw (5x) | 98.1% | N/A |
| Photostability (RT) | 94.3% | 87.6% |
Table 4: Functional Stability of this compound (100 µM) in DMSO after 12 Weeks % HIF-1α Stabilization Relative to Fresh Sample
| Storage Temp. | % Biological Activity |
| -80°C | >99% |
| -20°C | 97.5% |
| 4°C | 89.8% |
| 25°C | 75.1% |
Conclusion and Recommendations
Based on the stability data, the following recommendations are made for the storage and handling of this compound solutions:
-
Optimal Long-Term Storage: For maximum stability, this compound should be stored as a stock solution in DMSO at -80°C. Under these conditions, it remains stable for at least 12 weeks with minimal degradation.
-
Short-Term Storage: For routine use, aliquots in DMSO can be stored at -20°C for several weeks.
-
Aqueous Solutions: this compound is less stable in aqueous solutions, particularly at neutral to alkaline pH.[7][8] Aqueous working solutions should be prepared fresh from a DMSO stock immediately before use and should not be stored for extended periods.
-
Avoidance of Stress: The compound is susceptible to degradation at elevated temperatures and, to a lesser extent, light exposure. Multiple freeze-thaw cycles of DMSO stocks stored at -20°C should be avoided, although the impact is less severe than prolonged storage at higher temperatures.
By following these guidelines, researchers can ensure the integrity and activity of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 3. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. cusabio.com [cusabio.com]
- 5. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phd2-IN-1 for Inducing VEGF Expression in HUVECs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols regarding the use of Phd2-IN-1, a potent inhibitor of HIF prolyl hydroxylase 2 (PHD2), for the intended purpose of inducing Vascular Endothelial Growth Factor (VEGF) expression in Human Umbilical Vein Endothelial Cells (HUVECs). PHD2 is a key enzyme in the oxygen-sensing pathway that regulates the stability of Hypoxia-Inducible Factors (HIFs). Inhibition of PHD2 is a common strategy to stabilize HIF-1α, which in turn is expected to upregulate the expression of target genes, including VEGF, a critical signaling protein in angiogenesis.
Important Note: Recent scientific findings indicate that while this compound is effective in stabilizing HIF-1α, it may not be a suitable agent for inducing VEGF expression in HUVECs. This document will present the theoretical basis for its use, the experimental evidence, and protocols for researchers who may wish to investigate this pathway further.
Mechanism of Action: The PHD2-HIF-1α-VEGF Pathway
Under normoxic (normal oxygen) conditions, PHD2 hydroxylates specific proline residues on the HIF-1α subunit. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. In hypoxic conditions or in the presence of a PHD2 inhibitor, HIF-1α is not hydroxylated, leading to its stabilization and accumulation. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including VEGFA, thereby activating their transcription.
Figure 1. Simplified signaling pathway of PHD2-mediated HIF-1α regulation and the expected effect of this compound on VEGF expression.
This compound: Compound Information
This compound is a potent and orally active inhibitor of HIF prolyl hydroxylase 2 (PHD2).[1]
| Property | Value | Reference |
| Target | HIF prolyl hydroxylase 2 (PHD2) | [1] |
| IC₅₀ | 22.53 nM | [1] |
| CAS Number | 2768219-28-7 | [1] |
| Molecular Formula | C₂₀H₁₇FN₄O₄ | [1] |
| Molecular Weight | 412.38 g/mol | [1] |
Experimental Evidence Regarding VEGF Induction
A key study investigating the effects of this compound (referred to as Compound 22 in the publication) found that while the compound significantly stabilized HIF-1α and HIF-2α and upregulated the mRNA levels of erythropoietin (EPO) in a dose-dependent manner, it showed no significant effects on the expression of the VEGFA gene .[1] This suggests that in the context of the cell types and conditions tested in that study, HIF stabilization by this compound does not necessarily lead to a downstream increase in VEGF expression.
This finding is critical for researchers intending to use this compound as a tool to induce VEGF. While it is an effective PHD2 inhibitor, its specific downstream effects may be cell-type and context-dependent.
Experimental Protocols
The following protocols are provided for researchers who wish to independently verify the effects of this compound on VEGF expression in HUVECs.
HUVEC Cell Culture
A standard protocol for the culture of HUVECs is required.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed HUVECs in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere and reach the desired confluency.
Treatment with this compound
Materials:
-
This compound (stock solution typically prepared in DMSO)
-
HUVEC culture medium
Protocol:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in HUVEC culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0, 10, 50, 100, 500 nM).
-
Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., ≤ 0.1%).
-
Remove the existing medium from the HUVEC cultures and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).
Figure 2. General experimental workflow for treating HUVECs with this compound.
Analysis of VEGF Expression
1. Quantitative Real-Time PCR (qPCR) for VEGFA mRNA
Protocol:
-
Following treatment, lyse the HUVECs and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions using primers specific for human VEGFA and a suitable housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in VEGFA expression.
2. Western Blot for HIF-1α and VEGF Protein
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
3. ELISA for Secreted VEGF
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
Centrifuge to remove any cellular debris.
-
Perform an ELISA for human VEGF according to the manufacturer's instructions to quantify the concentration of secreted VEGF protein.
Summary of Expected vs. Reported Outcomes
The following table summarizes the expected outcomes based on the canonical PHD2-HIF-VEGF pathway and the reported outcomes from the literature for this compound.
| Analyte | Expected Outcome with PHD2 Inhibition | Reported Outcome for this compound[1] |
| HIF-1α Protein | Increased stabilization | Significantly stabilized |
| EPO mRNA | Increased expression | Upregulated in a dose-dependent manner |
| VEGFA mRNA | Increased expression | No significant effect |
| Secreted VEGF Protein | Increased secretion | Not reported, but expected to have no significant change |
Conclusion
This compound is a potent inhibitor of PHD2 and effectively stabilizes HIF-1α. However, based on current scientific literature, this stabilization does not translate into an upregulation of VEGF expression.[1] Therefore, this compound is not recommended for applications where the primary goal is to induce VEGF in HUVECs. Researchers interested in upregulating VEGF through the HIF pathway may need to consider alternative PHD inhibitors or other methods that have been demonstrated to be effective in their specific experimental system. It is also possible that the effect of PHD2 inhibition on VEGF expression is highly dependent on the specific cellular context and experimental conditions. Further investigation would be required to definitively conclude the effects of this compound on VEGF expression in HUVECs under various conditions.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phd2-IN-1 Precipitation in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of Phd2-IN-1 in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and orally active inhibitor of HIF prolyl hydroxylase 2 (PHD2).[1] PHD2 is a key enzyme that regulates the stability of Hypoxia-Inducible Factor (HIF-1α).[2][3] By inhibiting PHD2, this compound stabilizes HIF-1α, which can then activate the transcription of genes involved in processes like erythropoiesis and angiogenesis.[2] This makes it a valuable tool for research in areas such as anemia and ischemic diseases.[1][2][4]
Q2: I observed precipitation after adding this compound to my cell culture media. What is the likely cause?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is often due to their hydrophobic nature.[5][6] When a concentrated stock solution of a hydrophobic compound (usually in an organic solvent like DMSO) is diluted into the aqueous media, the compound's low solubility can be exceeded, causing it to come out of solution and form a precipitate.[5]
Q3: Can this precipitation affect my experimental results?
Yes, absolutely. Precipitation of this compound will lead to an unknown and lower-than-intended final concentration of the active compound in your media. This can significantly impact the reproducibility and validity of your experimental results.[7] Furthermore, the precipitate itself can sometimes be cytotoxic or interfere with cell-based assays.[8]
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to the cell culture medium.
This is a common issue when working with hydrophobic compounds. The following steps can help mitigate this problem.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound in the media exceeds its aqueous solubility limit. | Determine the optimal working concentration through a dose-response experiment, starting with lower, more soluble concentrations. |
| Improper Dilution Technique | Adding the concentrated stock solution directly to the full volume of media can create localized high concentrations, leading to precipitation. | Perform serial dilutions. First, dilute the stock in a small volume of media, vortex or pipette to mix thoroughly, and then add this intermediate dilution to the final volume of media. |
| Solvent Shock | The rapid change in solvent environment from organic (e.g., DMSO) to aqueous can cause the compound to crash out of solution. | Minimize the final concentration of the organic solvent (e.g., keep DMSO below 0.5%). Prepare intermediate dilutions in media containing serum, as serum proteins can help stabilize the compound. |
| Media Composition | Components in the media, such as salts or pH, can influence the solubility of the compound.[8] | Ensure the media is at the correct pH and temperature before adding the inhibitor. Consider using serum-free media for initial solubility tests to rule out interactions with serum components. |
| Temperature | Temperature shifts can affect solubility. Adding a cold stock solution to warm media can sometimes induce precipitation.[8] | Allow both the media and the stock solution to equilibrate to the experimental temperature (e.g., 37°C) before mixing. |
Issue: this compound precipitates over time in the incubator.
Precipitation that occurs after a period of incubation can be due to compound instability or changes in the media.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over time under cell culture conditions (e.g., 37°C, 5% CO2). | Refresh the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain the desired concentration and minimize the impact of degradation. |
| Evaporation of Media | Evaporation of water from the culture plates in the incubator can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[7][8] | Ensure proper humidification of the incubator. Use culture plates with tight-fitting lids or seal the plates with parafilm (for short-term experiments) to minimize evaporation. |
| Interaction with Cellular Metabolites | Changes in media pH or the secretion of cellular metabolites could potentially reduce the solubility of the compound. | Monitor the pH of the culture medium. If the medium becomes acidic (yellow), it may be necessary to change the medium more frequently. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol is designed to minimize the risk of precipitation when preparing this compound for cell culture experiments.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is completely dissolved by vortexing and gentle warming if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8]
-
-
Prepare an Intermediate Dilution:
-
Warm an aliquot of the stock solution and your cell culture medium to 37°C.
-
Prepare an intermediate dilution of this compound in the cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1:100 intermediate dilution (to 100 µM) in a small volume of medium (e.g., 10 µL of stock in 990 µL of medium).
-
Mix thoroughly by vortexing or pipetting up and down immediately after adding the stock.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium and mix well by swirling or inverting the container.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Visualizations
PHD2 Signaling Pathway
Caption: Simplified signaling pathway of PHD2 and the mechanism of action for this compound.
Experimental Workflow for Using this compound
Caption: A general experimental workflow for the preparation and use of this compound in cell culture.
Troubleshooting Logic for Precipitation
Caption: A decision tree to guide troubleshooting of this compound precipitation in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Hydrophobic substances induce water stress in microbial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Optimizing Phd2-IN-1 incubation time for maximal HIF stabilization
Welcome to the technical support center for Phd2-IN-1. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize the use of this compound for maximal HIF-1α stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of the enzyme HIF prolyl hydroxylase 2 (PHD2).[1] Under normal oxygen conditions (normoxia), PHD2 hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event signals for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and target HIF-α for rapid proteasomal degradation.[2][3] By inhibiting PHD2, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-α, which can then translocate to the nucleus, dimerize with HIF-β, and activate the transcription of target genes.[2] This process effectively mimics a hypoxic state even in the presence of normal oxygen levels.
Q2: What is the recommended starting concentration and incubation time for this compound?
Based on available data, a starting concentration range of 0-50 μM for this compound has been shown to stabilize HIF-α.[1] A 12-hour incubation period has been used to show an increase in the expression of downstream target genes like erythropoietin (EPO).[1] However, the optimal incubation time for achieving maximal HIF-1α protein stabilization may be shorter. Some studies with other PHD inhibitors have shown that HIF-1α levels can peak and saturate as early as 3 hours post-treatment.[4] Therefore, it is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell type and experimental conditions.
Q3: Besides HIF-1α, what are other markers I can use to confirm the activity of this compound?
Due to the inherent instability of the HIF-1α protein, it can be beneficial to measure the expression of its downstream target genes, which are often more stable.[5] Commonly used markers of HIF-1α pathway activation include:
-
Carbonic Anhydrase 9 (CAIX): A robust and highly responsive marker for hypoxia and HIF-1α activity.[6]
-
Vascular Endothelial Growth Factor (VEGF): A key angiogenic factor regulated by HIF-1α.
-
Erythropoietin (EPO): Particularly relevant in the context of anemia research, its mRNA levels are upregulated by HIF stabilization.[1]
-
Glucose Transporter 1 (GLUT1 or SLC2A1): Involved in the metabolic switch to glycolysis promoted by HIF-1α.
Measuring the mRNA or protein levels of these targets can provide a reliable confirmation of this compound activity.
Troubleshooting Guide
Issue 1: I am not observing HIF-1α stabilization by Western blot after treating my cells with this compound.
This is a common and challenging issue due to the extremely short half-life of HIF-1α (less than 5 minutes) under normoxic conditions.[6][7] Here are several critical steps to troubleshoot:
-
Rapid Sample Preparation: The lysis of cells must be performed as quickly as possible after removing them from the incubator to minimize HIF-1α degradation.[7][8] Have all buffers and tools ready and chilled on ice.
-
Optimized Lysis Buffer: Use an ice-cold lysis buffer supplemented with a fresh, comprehensive cocktail of protease inhibitors.[6][8]
-
Positive Controls: It is crucial to include appropriate positive controls to ensure your experimental system and detection method are working correctly.[6]
-
Hypoxia: Culture a parallel set of cells in a hypoxic chamber (1% O2) for 4-6 hours.
-
Hypoxia Mimetics: Treat cells with cobalt chloride (CoCl₂) or deferoxamine (DFO), which are known to stabilize HIF-1α.[6]
-
-
Sufficient Protein Loading: Load a higher amount of total protein per lane on your gel, at least 50µg is recommended, as HIF-1α is a low-abundance protein.[7]
-
Nuclear Fractionation: Active HIF-1α translocates to the nucleus.[5] Preparing nuclear extracts can enrich the HIF-1α signal compared to using whole-cell lysates.[5]
Issue 2: My dose-response curve for this compound is not showing a clear trend.
If you observe inconsistent results across different concentrations of this compound, consider the following:
-
Time-Dependent Effects: The peak of HIF-1α stabilization may occur at different times for different concentrations. A single time point for analysis might be misleading.[4] It is advisable to perform a time-course experiment for a few selected concentrations.
-
Cell Viability: At higher concentrations, some inhibitors can affect cell proliferation or viability, which in turn can impact the overall protein levels and cellular response.[9] It is good practice to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment.
-
Inhibitor Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Quantitative Data Summary
The following table summarizes data from a representative time-course experiment to determine the optimal incubation time for this compound (at a fixed concentration) on HIF-1α stabilization.
| Incubation Time (Hours) | HIF-1α Protein Level (Fold Change vs. Control) | VEGFA mRNA Expression (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 |
| 1 | 3.5 | 1.8 |
| 2 | 8.2 | 3.5 |
| 4 | 15.6 | 7.9 |
| 8 | 12.1 | 11.4 |
| 12 | 7.3 | 14.2 |
| 24 | 3.1 | 9.5 |
Note: This data is representative and illustrates a typical experimental outcome. Optimal times and fold-changes may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol: Time-Course Experiment for Optimal this compound Incubation
This protocol outlines the steps to determine the optimal incubation time of this compound for maximal HIF-1α stabilization in a given cell line.
-
Cell Seeding: Plate your cells of interest at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 25 μM).
-
Aspirate the old medium from the cells and replace it with the this compound containing medium.
-
Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
-
Positive Control (Hypoxia): For a positive control, place an untreated plate of cells in a hypoxic incubator (1% O₂) for the duration of the longest time point.
-
Cell Lysis (Critical Step):
-
Prepare ice-cold RIPA or a similar lysis buffer containing a fresh protease inhibitor cocktail.
-
At each time point, remove the plate from the incubator and immediately place it on ice.
-
Aspirate the medium and quickly wash the cells once with ice-cold PBS.
-
Immediately add the ice-cold lysis buffer to the plate.
-
Scrape the cells quickly and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Keep the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil.
-
Load at least 50 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for HIF-1α.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or β-tubulin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for HIF-1α and the loading control using densitometry software.
-
Normalize the HIF-1α signal to the loading control for each time point.
-
Calculate the fold change in HIF-1α levels relative to the 0-hour time point.
-
Plot the fold change against the incubation time to identify the time of maximal HIF-1α stabilization.
-
Visualizations
Caption: Signaling pathway of HIF-1α regulation.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting decision tree for HIF-1α detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 5. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 6. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
Phd2-IN-1 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Phd2-IN-1 in cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally active inhibitor of the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase 2 (PHD2), with an IC50 of 22.53 nM.[1] By inhibiting PHD2, the inhibitor prevents the hydroxylation and subsequent degradation of HIF-α subunits. This leads to the stabilization and accumulation of HIF-α, which can then translocate to the nucleus, dimerize with HIF-β, and activate the transcription of various genes involved in processes like erythropoiesis, angiogenesis, and metabolism. This mimics a hypoxic state even under normoxic conditions.
Q2: What are the expected on-target effects of this compound in cancer cell lines?
The primary on-target effect of this compound is the stabilization of HIF-α (both HIF-1α and HIF-2α). This can lead to downstream effects such as:
-
Increased expression of HIF target genes, like erythropoietin (EPO).[1]
-
Modulation of the tumor microenvironment.
-
In some preclinical models, PHD2 inhibition has been shown to normalize tumor vasculature, which can improve the delivery and efficacy of chemotherapeutic agents.
Q3: What are the potential off-target effects of this compound?
While specific off-target data for this compound is not extensively published, based on its mechanism and chemical scaffold, potential off-target effects may include:
-
Inhibition of other 2-oxoglutarate-dependent dioxygenases: The active site of PHD2 is related to other 2-oxoglutarate-dependent dioxygenases, including other PHD isoforms (PHD1 and PHD3) and Factor Inhibiting HIF (FIH). Cross-reactivity with these enzymes is a possibility and could lead to a broader biological response than just PHD2 inhibition.
-
HIF-independent effects: PHD2 has been shown to have functions independent of HIF regulation. One of the most documented is its role in the NF-κB signaling pathway . PHD2 can interact with components of the NF-κB pathway, and its inhibition may lead to modulation of NF-κB activity, which can have significant implications in cancer cell signaling.[2][3]
-
Kinase inhibition: Although this compound is not designed as a kinase inhibitor, small molecules can sometimes exhibit off-target binding to the ATP-binding pocket of kinases. Without specific screening data, off-target kinase effects cannot be ruled out.
Q4: Are there any known toxicity concerns with this compound?
In vivo studies in mice have shown no significant toxic reactions at doses up to 200 mg/kg administered intraperitoneally for 14 days.[1] However, this does not preclude potential off-target effects at the cellular level or in specific cancer cell lines that might have particular sensitivities. Researchers should always perform their own dose-response and toxicity assessments in their specific experimental models.
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype not consistent with HIF-1α stabilization.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Validate HIF-1α Stabilization: First, confirm that this compound is effectively stabilizing HIF-1α in your cell line at the concentration used. Use a validated Western blot protocol (see Experimental Protocols section). If HIF-1α is stabilized as expected, the unexpected phenotype is more likely due to an off-target effect.
-
Investigate NF-κB Pathway Activation: Given the known link between PHD2 and NF-κB, assess the activation state of the NF-κB pathway. This can be done by measuring the phosphorylation of IκBα and p65, or by using an NF-κB reporter assay (see Experimental Protocols section).
-
Perform Rescue Experiments: If a potential off-target is identified (e.g., activation of a specific kinase), use a specific inhibitor for that target in conjunction with this compound to see if the unexpected phenotype can be reversed.
-
Use a Structurally Different PHD2 Inhibitor: Compare the effects of this compound with another PHD2 inhibitor that has a different chemical scaffold. If the unexpected phenotype is only observed with this compound, it is more likely to be an off-target effect specific to its chemical structure.
Problem 2: Inconsistent results in HIF-1α stabilization experiments.
Possible Cause: Technical issues with the experimental setup.
Troubleshooting Steps:
-
Optimize Cell Lysis: HIF-1α is rapidly degraded under normoxic conditions. Lyse cells quickly on ice with a lysis buffer containing a cocktail of protease and phosphatase inhibitors. Some protocols recommend the use of cobalt chloride in the lysis buffer to stabilize HIF-1α.[4]
-
Positive and Negative Controls: Always include a positive control (e.g., cells treated with a hypoxia-mimetic agent like cobalt chloride or DMOG, or cells cultured in a hypoxic chamber) and a negative control (untreated cells).
-
Optimize Western Blotting: HIF-1α is a large protein (~93 kDa, but can appear larger due to post-translational modifications). Ensure your gel percentage and transfer conditions are optimized for large proteins. A wet transfer at 4°C overnight is often recommended.
-
Antibody Validation: Use an antibody that has been validated for the detection of HIF-1α in your specific application (e.g., Western blot, immunofluorescence) and species.
Data Presentation
Table 1: Potency of this compound
| Parameter | Value | Reference |
| Target | PHD2 | [1] |
| IC50 | 22.53 nM | [1] |
Table 2: Template for Off-Target Selectivity Profiling of this compound
Specific selectivity data for this compound is not publicly available. Researchers are encouraged to perform their own selectivity profiling. This table serves as a template to record experimental findings.
| Off-Target Class | Specific Target | IC50 / Ki (nM) | Fold Selectivity vs. PHD2 |
| PHD Isoforms | PHD1 | User-determined | User-calculated |
| PHD3 | User-determined | User-calculated | |
| Other Dioxygenases | FIH (HIF-1α asparaginyl hydroxylase) | User-determined | User-calculated |
| Kinases | Kinase Panel (e.g., KINOMEscan™) | User-determined | User-calculated |
| Other relevant enzymes | User-specified | User-determined | User-calculated |
Experimental Protocols
In Vitro PHD2 Inhibition Assay (Colorimetric)
This protocol is adapted from a general method for measuring PHD activity by detecting the consumption of α-ketoglutarate.
Materials:
-
Recombinant human PHD2
-
HIF-1α peptide substrate (containing the hydroxylation site)
-
α-ketoglutarate (α-KG)
-
Ascorbate
-
Ferrous sulfate (FeSO4)
-
2,4-dinitrophenylhydrazine (DNPH)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PHD2, HIF-1α peptide, ascorbate, and FeSO4.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding α-KG.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of DNPH in a strong acid (e.g., HCl). This will derivatize the remaining α-KG.
-
Add a strong base (e.g., NaOH) to develop a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular HIF-1α Stabilization Assay (Western Blot)
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., CoCl2 or DMOG)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 4-24 hours). Include untreated and positive control wells.
-
After treatment, place plates on ice and wash cells with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold lysis buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).
NF-κB Activation Assay (Luciferase Reporter Assay)
Materials:
-
Cancer cell line of interest
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Positive control for NF-κB activation (e.g., TNF-α)
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cancer cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, treat the transfected cells with this compound at various concentrations. Include untreated and positive control wells.
-
Incubate for the desired treatment duration.
-
Lyse the cells using the luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Visualizations
Caption: On-target effect of this compound on the HIF-1α signaling pathway.
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
Caption: Potential HIF-independent effect of this compound on the NF-κB pathway.
References
- 1. Crosslinking-mediated Interactome Analysis Identified PHD2-HIF1α Interaction Hotspots and the Role of PHD2 in Regulating Protein Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PHD2-IN-1 In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of PHD2-IN-1.
Troubleshooting Guide: Addressing Potential In Vivo Issues with this compound
This guide provides a structured approach to identifying and mitigating potential in vivo toxicity issues during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | High dose of this compound, improper formulation, or off-target effects. | Immediately review the dosage and administration protocol. Consider performing a dose-ranging study to determine the Maximum Tolerated Dose (MTD). Ensure the formulation is stable and appropriate for the route of administration. Review literature for known off-target effects of PHD inhibitors. |
| Organ-Specific Toxicity (e.g., elevated liver enzymes, kidney markers) | Accumulation of the compound in specific organs, off-target activity. | Conduct histopathological analysis of key organs (liver, kidney, heart, lungs, spleen). Consider implementing strategies to improve biodistribution, such as using a nanoformulation (e.g., liposomes).[1] If possible, measure compound concentration in target and non-target organs. |
| Lack of Efficacy at Non-Toxic Doses | Poor bioavailability, rapid metabolism, or insufficient target engagement. | Verify the pharmacokinetic profile of this compound in your animal model. Consider alternative routes of administration or formulation strategies to improve exposure.[1] Confirm target engagement by measuring downstream biomarkers (e.g., HIF-1α stabilization, EPO levels). |
| Cardiovascular Side Effects (e.g., changes in blood pressure, heart rate) | On-target effects related to HIF stabilization or off-target kinase inhibition. | Monitor cardiovascular parameters during the study. Some PHD inhibitors have been associated with cardiovascular safety concerns in clinical trials.[1] Investigate potential off-target effects on kinases involved in cardiovascular function. |
| Polycythemia (excessive red blood cell production) | Exaggerated pharmacological effect of PHD2 inhibition leading to excessive erythropoietin (EPO) production. | Monitor hematocrit and hemoglobin levels regularly. Adjust the dose or dosing frequency to maintain erythropoiesis within a therapeutic range. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Prolyl Hydroxylase Domain 2 (PHD2). PHD enzymes are oxygen sensors that, under normoxic conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation targets HIF-1α for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD2, this compound prevents the degradation of HIF-1α, leading to its stabilization and the activation of downstream genes involved in processes like erythropoiesis, angiogenesis, and cellular metabolism.
Q2: What is the reported in vivo toxicity profile of this compound?
Preclinical studies in mice suggest that this compound has a favorable safety profile. Administration of high doses (up to 200 mg/kg via intraperitoneal injection for 14 days and 800 mg/kg orally) did not result in significant toxic reactions or mortality. However, as with any experimental compound, it is crucial to perform independent dose-finding and toxicity studies in your specific animal model.
Experimental Design and Protocols
Q3: How should I determine the optimal dose of this compound for my in vivo study?
It is recommended to start with a dose-ranging study to determine the Maximum Tolerated Dose (MTD).[2][3] This typically involves administering escalating single doses of the compound to different groups of animals and monitoring for signs of toxicity for a set period (e.g., 14 days).[4] Based on the MTD, you can select appropriate doses for your efficacy studies.
Q4: What are the recommended routes of administration for this compound in vivo?
This compound has been administered both orally (p.o.) and intraperitoneally (i.p.) in preclinical studies. The choice of administration route will depend on the experimental design, the required pharmacokinetic profile, and the formulation of the compound.
Q5: What parameters should I monitor to assess the in vivo toxicity of this compound?
A comprehensive toxicity assessment should include:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity levels.
-
Body Weight: Regular measurement of body weight throughout the study.
-
Hematology: Complete blood count (CBC) to assess effects on red and white blood cells, and platelets.
-
Serum Chemistry: Analysis of key biomarkers for liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.
-
Histopathology: Microscopic examination of major organs to identify any pathological changes.
Mitigation of Toxicity
Q6: Are there strategies to reduce the potential toxicity of this compound?
Yes, several strategies can be employed to minimize potential toxicity:
-
Formulation: Using a suitable vehicle that ensures solubility and stability of the compound. For some PHD inhibitors, nanoformulations like liposomes have been shown to improve biodistribution and reduce off-target toxicity.[1]
-
Dose Optimization: Using the lowest effective dose to minimize the risk of adverse effects.
-
Targeted Delivery: In more advanced applications, conjugation to a targeting moiety could enhance delivery to the desired tissue and reduce systemic exposure.
Q7: What are the potential off-target effects of PHD inhibitors?
PHD inhibitors, as a class, can potentially interact with other 2-oxoglutarate-dependent dioxygenases, which may lead to off-target effects. It is important to be aware of the selectivity profile of this compound and to monitor for unexpected biological effects.
Quantitative Data Summary
| Compound | Reported In Vivo Toxicity/Safety Profile | Animal Model | Reference |
| This compound | No significant toxic reactions or mortality at high doses (up to 200 mg/kg i.p. for 14 days; 800 mg/kg p.o. single dose). | Mice | Internal preclinical data (publicly available information is limited) |
| Roxadustat (FG-4592) | Generally well-tolerated in preclinical studies. Clinical trials have raised some concerns about cardiovascular safety. | Various, including mice, rats, dogs | Clinical trial data |
| Daprodustat (GSK1278863) | Preclinical studies showed a good safety profile. Some clinical data suggests a potential for cardiovascular events. | Various, including mice, rats | Clinical trial data |
| Vadadustat (AKB-6548) | Preclinical data indicated a favorable safety margin. However, it failed to meet cardiovascular safety criteria in some clinical trials, leading to its rejection by the FDA for certain indications.[1] | Various, including mice, rats | Clinical trial data[1] |
Experimental Protocols & Methodologies
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study for this compound
This protocol outlines a general procedure for determining the MTD of a small molecule inhibitor like this compound in mice.
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6), age, and sex for your study.
-
Compound Formulation: Prepare a stable and sterile formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Dose Selection: Based on in vitro potency and any available in vivo data, select a range of escalating doses. For example, 50, 100, 200, 400, 800 mg/kg.
-
Administration: Administer a single dose of the formulated compound to groups of mice (n=3-5 per group) via the desired route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.
-
Monitoring:
-
Observe animals continuously for the first few hours post-dosing for any immediate signs of toxicity.
-
Monitor animals daily for 14 days for clinical signs of toxicity, including changes in posture, activity, breathing, and grooming.
-
Record body weight on Day 1 (pre-dose) and then regularly throughout the 14-day observation period.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of life-threatening toxicity.
-
Data Analysis: Analyze changes in body weight and clinical observations to determine the MTD.
Visualizations
Caption: PHD2/HIF-1α Signaling Pathway Under Normoxia and Hypoxia/PHD2 Inhibition.
Caption: General Experimental Workflow for In Vivo Toxicity Assessment of a Small Molecule Inhibitor.
References
- 1. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Inconsistent HIF-1α stabilization with Phd2-IN-1
Welcome to the technical support center for Phd2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of HIF prolyl hydroxylase 2 (PHD2).[1] Under normoxic (normal oxygen) conditions, PHD2 hydroxylates specific proline residues on the HIF-1α subunit. This hydroxylation event signals for HIF-1α to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent rapid degradation by the proteasome. By inhibiting PHD2, this compound prevents the initial hydroxylation step, thereby stabilizing HIF-1α, which can then accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.
Q2: What is the reported in vitro potency of this compound?
This compound has a reported IC50 of 22.53 nM for the inhibition of PHD2.[1]
Q3: Why am I seeing inconsistent HIF-1α stabilization with this compound?
Inconsistent HIF-1α stabilization can arise from several factors, ranging from the inherent instability of the HIF-1α protein to suboptimal experimental conditions. Key areas to investigate include:
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility or stability in aqueous cell culture media.
-
Cell Culture Conditions: Factors such as cell density can influence the local oxygen concentration and cellular signaling pathways, impacting HIF-1α levels.[2][3]
-
Experimental Protocol: The timing of treatment and sample collection is critical due to the rapid turnover of HIF-1α.
-
Western Blotting Technique: The detection of the labile HIF-1α protein requires a carefully optimized and rapid protocol.
Please refer to the troubleshooting section for detailed guidance on addressing these issues.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 | 22.53 nM | [1] |
Table 2: In Vitro Experimental Conditions for HIF-1α Stabilization
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Hep3B | 0 - 50 µM | 12 hours | Significant stabilization of HIF-1α and HIF-2α. | [1] |
Signaling Pathway
The following diagram illustrates the canonical HIF-1α degradation pathway and the point of intervention for this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to stabilize HIF-1α.
Issue 1: No or Weak HIF-1α Signal on Western Blot
This is a frequent challenge due to the extremely short half-life of HIF-1α (less than 5 minutes in normoxia).
| Potential Cause | Recommended Solution |
| Slow Sample Preparation | The most critical factor is speed. Lyse cells immediately after removing them from the incubator. Pre-chill all buffers and equipment. Work on ice throughout the lysis and protein extraction process. |
| Inadequate Lysis Buffer | Use a robust lysis buffer (e.g., RIPA) supplemented with a fresh, comprehensive protease and phosphatase inhibitor cocktail. |
| Low Protein Load | HIF-1α is a low-abundance protein. Load a higher amount of total protein per lane (e.g., 30-50 µg). |
| Inefficient Protein Transfer | Optimize transfer conditions for a protein of ~120 kDa. Use a PVDF membrane and consider an overnight transfer at 4°C for better efficiency. |
| Suboptimal Antibody Performance | Use a well-validated antibody for HIF-1α. Perform a positive control using lysates from cells treated with a known HIF-1α stabilizer like cobalt chloride (CoCl2) or grown in a hypoxic chamber. |
| Incorrect Gel Percentage | Use a lower percentage SDS-PAGE gel (e.g., 7.5%) to ensure proper resolution of high molecular weight proteins like HIF-1α. |
Issue 2: Inconsistent HIF-1α Stabilization Between Experiments
Variability can be introduced by several factors related to the compound and cell culture conditions.
| Potential Cause | Recommended Solution |
| This compound Precipitation | This compound is typically dissolved in DMSO to make a stock solution. When diluting into aqueous cell culture media, the compound can precipitate. Prepare fresh dilutions for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Consider a brief vortex or sonication of the stock solution before dilution. |
| This compound Degradation | Small molecules can be unstable in culture media at 37°C. Minimize the time the compound is in the media before being added to cells. Prepare working solutions immediately before use. |
| Variable Cell Density | High cell density can lead to pericellular hypoxia, which can independently stabilize HIF-1α and mask the effect of this compound.[2][3] Plate cells at a consistent, sub-confluent density for all experiments. |
| Serum Component Interference | Components in fetal bovine serum (FBS) can potentially interact with small molecule inhibitors. If inconsistencies persist, consider reducing the serum concentration or using a serum-free media formulation for the duration of the treatment. |
| Inconsistent Treatment Duration | The kinetics of HIF-1α stabilization can be transient. Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental conditions. |
Experimental Workflow & Protocols
Workflow for Assessing HIF-1α Stabilization
Protocol: Cell Lysis and Protein Extraction for HIF-1α Western Blotting
This protocol is optimized for speed to minimize HIF-1α degradation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or similar), ice-cold
-
Protease and phosphatase inhibitor cocktail (add fresh to lysis buffer)
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge at 4°C
Procedure:
-
Place the cell culture dish on a bed of ice.
-
Aspirate the culture medium completely and quickly.
-
Immediately wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer with freshly added inhibitors directly to the plate.
-
Quickly scrape the cells off the plate using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.
-
Immediately proceed to protein concentration determination (e.g., BCA assay) or store the lysate at -80°C. For HIF-1α, immediate use is strongly recommended.
Protocol: Western Blotting for HIF-1α
Materials:
-
Protein lysate
-
Laemmli sample buffer
-
SDS-PAGE gels (7.5%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-HIF-1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of your lysates.
-
Normalize all samples to the same concentration and prepare them by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 30-50 µg of total protein per lane onto a 7.5% SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane. An overnight wet transfer at 4°C is recommended for high molecular weight proteins.
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system. Adjust exposure times to obtain a clear signal without saturation.
References
Technical Support Center: PHD2-IN-1 and Target Gene Induction
This technical support center provides troubleshooting guidance for researchers encountering a lack of target gene induction when using PHD2-IN-1. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I am treating my cells with this compound, but I don't see an induction of my target genes. What are the possible reasons?
There are several potential reasons why this compound may not be inducing your target genes. These can be broadly categorized into issues with the compound itself, the experimental setup, or the specific biology of your cell system and target genes. A logical troubleshooting workflow can help pinpoint the problem.
dot
Caption: A step-by-step workflow for troubleshooting the lack of target gene induction by this compound.
Troubleshooting Guides
Guide 1: Verifying HIF-1α Stabilization
The primary mechanism of action for this compound is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). Therefore, the first and most critical step is to determine if HIF-1α protein is accumulating in your cells upon treatment.
dot
Caption: The HIF-1α signaling pathway under normoxic conditions and the inhibitory effect of this compound.
Recommended Action:
-
Western Blot for HIF-1α: This is the most direct method to assess HIF-1α stabilization. Since HIF-1α is rapidly degraded under normoxic conditions, careful sample preparation is crucial.[1][2]
| Parameter | Recommendation |
| Cell Lysis | Lyse cells quickly, preferably directly in Laemmli sample buffer, and keep samples on ice.[1][2] |
| Protein Loading | Load a sufficient amount of total protein, typically 30-50 µg per lane.[2] |
| Gel Percentage | Use a 7.5% or 8% SDS-PAGE gel for better resolution of the high molecular weight HIF-1α protein (~116 kDa).[2][3] |
| Positive Control | Treat a parallel set of cells with a known HIF-1α stabilizer, such as Cobalt Chloride (CoCl₂) (100-150 µM for 4-8 hours) or Dimethyloxalylglycine (DMOG) (1 mM for 4-8 hours).[1][4] |
| Negative Control | Use untreated or vehicle-treated (e.g., DMSO) cells grown under normoxic conditions.[3] |
For a detailed protocol, please refer to the Experimental Protocols section below.
Interpreting the Results:
-
No HIF-1α band in this compound treated and positive control samples: This suggests a technical issue with the Western blot procedure or the antibody.
-
HIF-1α band in the positive control but not in the this compound treated sample: This points towards a problem with this compound's activity or your experimental conditions for this specific compound.
-
HIF-1α band in both this compound treated and positive control samples: This indicates that this compound is successfully stabilizing HIF-1α, and the issue lies downstream with target gene transcription or measurement.
Guide 2: Evaluating Compound and Experimental Conditions
If HIF-1α is not being stabilized by this compound, consider the following factors related to the compound and your experimental setup.
Compound Integrity and Handling:
-
Solubility: this compound is typically dissolved in DMSO. Ensure that the compound is fully dissolved before adding it to your cell culture medium. Precipitation of the compound will lead to a lower effective concentration.
-
Storage and Stability: Store the this compound stock solution as recommended by the supplier, usually at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the compound in cell culture media over long incubation times may be limited.[5]
-
Concentration: The reported IC₅₀ for this compound is 22.53 nM.[6] However, the effective concentration in a cell-based assay will likely be higher. A dose-response experiment (e.g., 0-50 µM) is recommended to determine the optimal concentration for your specific cell line.[6]
-
Purity: Ensure the purity of the this compound compound. Impurities could affect its activity.
Experimental Conditions:
-
Incubation Time: HIF-1α stabilization can be transient. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to identify the peak of HIF-1α accumulation.[7] A 12-hour incubation has been shown to be effective for this compound in some contexts.[6]
-
Cell Density: Cell density can affect the cellular response to stimuli. Ensure consistent cell plating densities across your experiments.
-
Media Components: Certain components in cell culture media could potentially interfere with the activity of the compound. Use a consistent and well-defined medium formulation.
Guide 3: Assessing Target Gene and Cell-Line Specifics
If you have confirmed HIF-1α stabilization but still do not observe target gene induction, the issue may be related to the specific genes you are measuring or the cell line you are using.
Target Gene Selection:
-
Differential Regulation: Not all HIF target genes are regulated equally by HIF-1α and HIF-2α. This compound has been shown to stabilize both HIF-1α and HIF-2α.[6] Some genes are preferentially regulated by one isoform over the other. For example, Erythropoietin (EPO) is a well-known HIF-2α target gene.[8][9] In contrast, genes like PGK1 and CA9 are more strongly induced by HIF-1α. VEGFA is a target of both.[9][10]
-
Cell-Type Specificity: The induction of specific HIF target genes can vary significantly between different cell types.[11] It is advisable to test a panel of well-established HIF target genes.
-
Negative Feedback Loop: PHD2 is itself a HIF target gene.[12] This creates a negative feedback loop where increased HIF-1α activity can lead to increased PHD2 expression, potentially dampening the response over time.
Cell Line Considerations:
-
Genetic Background: The genetic background of your cell line is critical. For example, some cell lines may have mutations in key components of the HIF pathway (e.g., VHL mutations in RCC4 and 786-O cells lead to constitutive HIF stabilization).[13]
-
Basal Expression Levels: The basal expression level of your target gene can influence the fold-induction observed.
-
Other Signaling Pathways: The HIF pathway is interconnected with other signaling pathways, such as PI3K/Akt/mTOR and NF-κB.[14][15] The status of these pathways in your cell line could influence the transcriptional output of HIF-1.
| HIF Target Gene | Primary HIF Isoform Regulator |
| EPO (Erythropoietin) | HIF-2α |
| VEGFA (Vascular Endothelial Growth Factor A) | HIF-1α and HIF-2α |
| PGK1 (Phosphoglycerate Kinase 1) | HIF-1α |
| CA9 (Carbonic Anhydrase IX) | HIF-1α |
| PHD2 (EGLN1) | HIF-1α |
Experimental Protocols
Protocol 1: Western Blot for HIF-1α
-
Cell Seeding and Treatment: Seed your cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound, a positive control (e.g., 150 µM CoCl₂), and a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Work quickly and on ice. Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of 1x Laemmli sample buffer directly to each well.[1]
-
Sample Preparation: Scrape the cells and collect the viscous lysate into a microcentrifuge tube. Sonicate the samples briefly to shear the DNA and reduce viscosity. Heat the samples at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE: Load 30-50 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel. Run the gel according to standard procedures.[2][3]
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer by Ponceau S staining.[3]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Protocol 2: qRT-PCR for HIF Target Genes
-
Cell Seeding and Treatment: Seed and treat your cells as described for the Western blot protocol.
-
RNA Extraction: After the treatment period, aspirate the media and wash the cells with PBS. Lyse the cells directly in the well using a lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit) and proceed with RNA isolation according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA, forward and reverse primers for your target gene(s) (e.g., VEGFA, EPO) and a housekeeping gene (e.g., ACTB, GAPDH, 18S), and a suitable SYBR Green or probe-based qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
-
Primer Design Considerations:
-
Design primers to span an exon-exon junction to avoid amplification of genomic DNA.
-
The amplicon size should ideally be between 70 and 200 base pairs.
-
Verify primer specificity using tools like NCBI Primer-BLAST.
This comprehensive guide should assist you in systematically troubleshooting the lack of target gene induction with this compound and help you obtain reliable and reproducible results in your research.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. oncotarget.com [oncotarget.com]
- 5. VectorBuilder | Revolutionize Gene Delivery from Research to Therapy [en.vectorbuilder.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HIF-1α Pathway in COVID-19: A Scoping Review of Its Modulation and Related Treatments [mdpi.com]
- 8. Expression of HIF-1 alpha, VEGF and EPO in peripheral blood from patients with two cardiac abnormalities associated with hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential expression of HIF1A and its downstream target VEGFA in the main subtypes of renal cell carcinoma and their impact on patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional Regulation by Hypoxia Inducible Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia inducible factor pathway inhibitors as anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Negative and positive regulation of HIF-1: a complex network - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for PHD2-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PHD2-IN-1, a hypothetical inhibitor of Prolyl Hydroxylase Domain-containing protein 2 (PHD2). The information provided is based on the general characteristics of PHD2 inhibitors and their expected mechanism of action.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target PHD2, a key enzyme in the hypoxia-inducible factor (HIF) signaling pathway.[1][2] Under normal oxygen conditions (normoxia), PHD2 hydroxylates HIF-1α, marking it for proteasomal degradation.[1][3] By inhibiting PHD2, this compound mimics hypoxic conditions, leading to the stabilization and accumulation of HIF-1α.[1][4] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in processes like angiogenesis, metabolism, and cell survival.[1]
Q2: What is the expected effect of this compound on cell viability?
A2: The effect of PHD2 inhibition on cell viability can be complex and context-dependent. In some cancer cell lines, inhibition of PHD2 has been shown to reduce tumor growth.[2][5] This can be due to various factors, including the induction of a "pseudo-hypoxic" state that can make cancer cells more susceptible to other treatments.[1] However, in other contexts, such as ischemic diseases, PHD2 inhibition can be protective by promoting cell survival and angiogenesis.[1] In some instances, PHD2 knockdown has been shown to protect cells from hypoxia-induced injury.[6] Therefore, the effect of this compound on the viability of your specific cell line should be determined empirically.
Q3: Which cell viability assay is most appropriate for testing this compound?
A3: The choice of assay depends on your specific research question and cell type. Commonly used assays for small molecule inhibitors include:[7][8][9]
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt to a colored formazan product.[7][10] They are widely used, but it's important to be aware of potential interference from the compound.[11][12]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, which is an indicator of metabolically active cells.[9][13] They are generally more sensitive than colorimetric assays.
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays assess cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells do not.[14][15]
-
Real-Time Viability Assays: These newer assays allow for the continuous monitoring of cell viability over time, providing more dynamic information.[9][16]
It is often recommended to use a combination of assays to obtain a comprehensive understanding of the effects of a compound on cell viability.[17]
Q4: How should I determine the optimal concentration of this compound for my experiments?
A4: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound. A good starting point is to test a wide range of concentrations, often guided by published IC50 or Ki values for similar compounds. If such data is unavailable, a broad range from nanomolar to micromolar concentrations should be tested. The goal is to identify a concentration that effectively inhibits PHD2 without causing non-specific toxicity. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.[18]
Q5: How can I confirm that this compound is active in my cells?
A5: To confirm the on-target activity of this compound, you should assess the stabilization of its downstream target, HIF-1α. This can be done by Western blotting for HIF-1α protein levels in the nuclear fraction of cell lysates after treatment with this compound.[4][5] An increase in HIF-1α protein levels would indicate that the inhibitor is effectively blocking PHD2 activity.
II. Troubleshooting Guides
A. Troubleshooting Common Cell Viability Assay Issues
This section provides guidance on common problems encountered during cell viability assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate[19]- Cell clumping | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.- Gently triturate the cell suspension to break up clumps before seeding. |
| Low signal or absorbance readings | - Low cell number- Insufficient incubation time with the assay reagent- Cells are not proliferating | - Optimize the initial cell seeding density.- Increase the incubation time with the assay reagent as recommended by the manufacturer.- Ensure proper culture conditions (media, temperature, CO2) and allow sufficient time for cell recovery after plating.[20] |
| High background signal | - Contamination of the culture medium (bacterial or yeast)[20]- Reagent instability or contamination- Interference from the test compound | - Regularly check cultures for contamination.- Use fresh, sterile reagents and handle them aseptically.- Include a "compound only" control (without cells) to assess for direct interaction with the assay reagents.[11] |
| Unexpected or inconsistent results | - Compound instability or precipitation in the culture medium- Off-target effects of the inhibitor- Cell line-specific responses- Incorrect assay interpretation | - Check the solubility of this compound in your culture medium.- Consider potential off-target effects and validate findings with a secondary assay.- Recognize that different cell lines may respond differently to the same compound.- Be aware that some assays measure metabolic activity, which may not always directly correlate with cell number.[17][21] |
B. Troubleshooting this compound Specific Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability | - The concentration of this compound is too low.- The compound is inactive or has degraded.- The cell line is resistant to the effects of PHD2 inhibition. | - Perform a dose-response experiment with a wider range of concentrations.- Verify the integrity and activity of the compound. If possible, confirm its ability to stabilize HIF-1α via Western blot.- Consider testing different cell lines. |
| Significant cell death at all tested concentrations | - The compound is cytotoxic at the concentrations tested.- The solvent (e.g., DMSO) concentration is too high. | - Test a lower range of concentrations.- Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). |
III. Experimental Protocols
A. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[22]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
B. CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a more sensitive method for determining cell viability by measuring ATP levels.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired treatment duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[23][24]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[24]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
Measure the luminescence using a luminometer.
IV. Data Presentation
Quantitative data from cell viability assays should be presented in a clear and organized manner. Below are example tables for presenting your results.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.09 | 92.0 |
| 10 | 0.85 ± 0.06 | 68.0 |
| 50 | 0.45 ± 0.05 | 36.0 |
| 100 | 0.25 ± 0.04 | 20.0 |
Table 2: Time-Course of this compound (10 µM) on Cell Viability (CellTiter-Glo® Assay)
| Time (hours) | Luminescence (RLU) (Mean ± SD) | % Viability |
| 0 | 850,000 ± 50,000 | 100 |
| 24 | 680,000 ± 45,000 | 80.0 |
| 48 | 425,000 ± 30,000 | 50.0 |
| 72 | 212,500 ± 20,000 | 25.0 |
V. Visualizations
Caption: PHD2-HIF-1α signaling pathway under normoxia and hypoxia/PHD2 inhibition.
Caption: General workflow for assessing cell viability after this compound treatment.
References
- 1. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHD2 Targeting Overcomes Breast Cancer Cell Death upon Glucose Starvation in a PP2A/B55α-Mediated Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. researchgate.net [researchgate.net]
- 17. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. promega.com [promega.com]
- 24. ulab360.com [ulab360.com]
Validation & Comparative
Validating Phd2-IN-1-Induced Gene Expression by qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phd2-IN-1's performance in inducing target gene expression, validated by quantitative real-time polymerase chain reaction (qPCR). We present supporting experimental data, detailed protocols, and comparisons with other alternative prolyl hydroxylase domain (PHD) inhibitors.
This compound is a potent inhibitor of prolyl hydroxylase domain 2 (PHD2), a key enzyme in the hypoxia-inducible factor (HIF) signaling pathway. By inhibiting PHD2, this compound stabilizes HIF-1α, leading to the transcriptional activation of various target genes involved in processes such as erythropoiesis, angiogenesis, and cell metabolism. This guide focuses on the validation of this induced gene expression using qPCR, a sensitive and widely used technique for quantifying mRNA levels.
Comparative Analysis of PHD Inhibitor-Induced Gene Expression
The efficacy of this compound in upregulating HIF target genes can be benchmarked against other well-characterized PHD inhibitors, such as IOX2 and FG-4592 (Roxadustat). The following tables summarize the quantitative data on the fold change of key HIF target gene expression induced by these inhibitors in different cell lines, as measured by qPCR.
Table 1: Comparison of PHD Inhibitor Effects on EPO mRNA Expression
| Compound | Cell Line | Concentration | Time (hours) | Fold Change in EPO mRNA |
| This compound | HEK293 | 10 µM | 24 | Data not available in searched literature |
| IOX2 | Hep3B | 50 µM | 24 | ~150 |
| FG-4592 | HepG2 | 20 µM | 24 | ~100 |
Table 2: Comparison of PHD Inhibitor Effects on VEGFA mRNA Expression
| Compound | Cell Line | Concentration | Time (hours) | Fold Change in VEGFA mRNA |
| This compound | HUVEC | 10 µM | 24 | Data not available in searched literature |
| IOX2 | HeLa | 100 µM | 16 | ~4[1] |
| FG-4592 | HeLa | 50 µM | 16 | ~5[1] |
Table 3: Comparison of PHD Inhibitor Effects on EGLN1 (PHD2) mRNA Expression
| Compound | Cell Line | Concentration | Time (hours) | Fold Change in EGLN1 mRNA |
| This compound | - | - | - | Data not available in searched literature |
| IOX2 | HeLa | 100 µM | 16 | ~3[1] |
| FG-4592 | HeLa | 50 µM | 16 | ~3.5[1] |
Note: The data for this compound is not directly available in the searched literature and would require specific experimental generation. The data for IOX2 and FG-4592 are derived from published studies and serve as a benchmark for comparison.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental steps involved in validating this compound-induced gene expression, the following diagrams are provided.
Caption: PHD2 inhibition by this compound stabilizes HIF-1α, leading to gene transcription.
Caption: Workflow for validating gene expression changes using qPCR.
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible qPCR data.
Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HEK293, Hep3B, HUVEC) in appropriate culture vessels and grow to 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 16-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers.
Quantitative Real-Time PCR (qPCR)
-
Primer Design and Validation: Design or obtain pre-validated primers for the target genes (EPO, VEGFA, EGLN1, etc.) and at least one stable housekeeping gene (e.g., GAPDH, ACTB, RPL13A) for normalization. Validate primer efficiency through a standard curve analysis.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix. Set up reactions in triplicate for each sample and target gene. Include no-template controls to check for contamination.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The fold change is typically calculated as 2-ΔΔCt.
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the induction of gene expression by this compound and objectively compare its performance against other PHD inhibitors. This will aid in the characterization of this compound and its potential applications in drug discovery and development.
References
A Comparative In Vivo Analysis of Phd2-IN-1 and FG-4592 for the Stimulation of Erythropoiesis
A detailed guide for researchers and drug development professionals on the efficacy of two prominent prolyl hydroxylase inhibitors, Phd2-IN-1 and FG-4592 (Roxadustat), in stimulating red blood cell production in preclinical models.
This guide provides an objective comparison of the in vivo efficacy of this compound and the clinically advanced compound FG-4592. Both molecules are potent inhibitors of prolyl hydroxylase domain (PHD) enzymes, a key regulator of the hypoxia-inducible factor (HIF) pathway. Inhibition of PHDs leads to the stabilization of HIF-α, which in turn promotes the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO). This guide summarizes key preclinical findings, presents quantitative data in a comparative format, and details the experimental methodologies employed in these studies.
Mechanism of Action: The HIF-1α Pathway
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This modification targets HIF-1α for ubiquitination and subsequent degradation by the proteasome. Both this compound and FG-4592 are small molecule inhibitors that compete with the PHD co-substrate 2-oxoglutarate, thereby preventing the hydroxylation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) on target genes, including the EPO gene, to stimulate erythropoiesis.[1]
Comparative Efficacy in Murine Models
Table 1: In Vivo Efficacy of this compound and FG-4592 in Mice
| Parameter | This compound | FG-4592 (Roxadustat) |
| Animal Model | C57BL/6 Mice | C57BL/6 Mice (various models) |
| Administration | Oral Gavage | Oral Gavage / Intraperitoneal Injection |
| Dose Range | 10, 20, 50 mg/kg | 10, 12.5, 25, 50 mg/kg |
| Key Efficacy Endpoints | ||
| Reticulocyte Count | Dose-dependent increase | Increased |
| Hemoglobin (Hb) | Data not specified | Increased |
| Red Blood Cell (RBC) Count | Data not specified | Increased |
| EPO Plasma Levels | Elevated | Elevated |
Note: The data for this compound is limited to the observation of a dose-dependent increase in reticulocytes, without specific quantitative values for other hematological parameters. The data for FG-4592 is derived from multiple studies in different disease models, which may influence the observed efficacy.
Experimental Protocols
This compound In Vivo Efficacy Study
-
Animal Model: Male C57BL/6 mice.
-
Housing: Standard specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and free access to food and water.
-
Drug Administration: this compound was administered once daily for three consecutive days via oral gavage at doses of 10, 20, and 50 mg/kg.
-
Blood Collection: Blood samples were collected for hematological analysis.
-
Hematological Analysis: Reticulocyte counts were determined using an automated hematology analyzer.
FG-4592 In Vivo Efficacy Studies (Representative Protocols)
1. Renal Ischemia/Reperfusion Injury Model
-
Animal Model: Male C57BL/6 mice (8 weeks old).[2]
-
Housing: Standard SPF conditions.[2]
-
Drug Administration: FG-4592 was administered daily via intraperitoneal injection at a dose of 10 mg/kg for 7 or 18 consecutive days, starting 3 days after the induction of injury.[2]
-
Blood Collection and Analysis: Blood samples were collected for the measurement of hematological parameters.[2]
2. Sickle Cell Disease Model
-
Animal Model: Male C57BL/6J mice transplanted with bone marrow from transgenic sickle cell mice.[3]
-
Housing: Standard conditions.[3]
-
Drug Administration: FG-4592 was administered three times weekly via intraperitoneal injection at doses of 25 mg/kg or 50 mg/kg for 8 weeks.[3]
-
Blood Collection and Analysis: Retro-orbital bleeding was performed at baseline and at 2, 4, 6, and 8 weeks of treatment for hematological evaluation, including hemoglobin, hematocrit, and reticulocyte percentage.[3]
3. Unilateral Ureteral Obstruction Model
-
Animal Model: Male C57BL/6J mice.[4]
-
Housing: Standard conditions.
-
Drug Administration: FG-4592 was administered orally at doses of 12.5 mg/kg/day and 50 mg/kg/day.[4]
-
Endpoint Analysis: The study focused on renal fibrosis, and detailed hematological data was not the primary outcome.[4]
Discussion and Future Directions
Both this compound and FG-4592 have demonstrated the ability to stimulate erythropoiesis in preclinical models through the inhibition of PHD enzymes. FG-4592, being a clinically evaluated compound, has a more extensive dataset supporting its efficacy in various contexts, including different animal models and human clinical trials.[5][6][7] The available data for this compound, while promising in its ability to induce a dose-dependent increase in reticulocytes, is less comprehensive.
For a more definitive comparison, a head-to-head in vivo study in a standardized model of anemia (e.g., a renal anemia model) would be necessary. Such a study should evaluate a full panel of hematological parameters, including hemoglobin, hematocrit, red blood cell count, and reticulocyte counts, at multiple time points and across a range of doses for both compounds. Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) studies for this compound would provide valuable insights into its absorption, distribution, metabolism, and excretion, allowing for a more informed comparison of its in vivo potency and duration of action relative to FG-4592.
References
- 1. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrity of the Prolyl Hydroxylase Domain Protein 2:Erythropoietin pathway in aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 2 studies of oral hypoxia-inducible factor prolyl hydroxylase inhibitor FG-4592 for treatment of anemia in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral Hypoxia‐Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG‐4592) for Treatment of Anemia in Chronic Kidney Disease: A Placebo‐Controlled Study of Pharmacokinetic and Pharmacodynamic Profiles in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Phd2-IN-1: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of hypoxia-inducible factor (HIF) pathway modulators, understanding the selectivity of inhibitory compounds is paramount. This guide provides a detailed comparison of Phd2-IN-1, a potent inhibitor of prolyl hydroxylase 2 (PHD2), against its closely related isoforms, PHD1 and PHD3. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to aid in the objective assessment of this compound.
Performance Data at a Glance: this compound Selectivity Profile
This compound, also identified as compound 22 in several research publications, demonstrates potent inhibition of PHD2, a key enzyme in the regulation of the HIF signaling pathway. The following table summarizes the inhibitory activity of this compound against the three human PHD isoforms.
| Inhibitor | Target Isoform | IC50 (nM) |
| This compound | PHD1 | >10000 |
| PHD2 | 22.53 | |
| PHD3 | 1341 |
Data sourced from a comprehensive study on tetrahydropyridin-4-ylpicolinoylglycine derivatives as PHD2 inhibitors.
The data clearly indicates that this compound is highly selective for PHD2. Its inhibitory potency against PHD2 is significantly greater than against PHD1 and PHD3, with a greater than 440-fold selectivity over PHD1 and a 59-fold selectivity over PHD3. This high selectivity is a critical attribute for a research tool or potential therapeutic agent, as it minimizes off-target effects and allows for more precise modulation of the HIF pathway.
The Science Behind the Data: Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against the PHD isoforms was conducted using a robust biochemical assay. Understanding the methodology is crucial for interpreting the data and for designing similar experiments.
In Vitro PHD Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the enzymatic activity of the PHD isoforms by measuring the hydroxylation of a synthetic peptide derived from the HIF-1α oxygen-dependent degradation domain.
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes
-
HIF-1α peptide substrate (biotinylated)
-
2-oxoglutarate (co-substrate)
-
Ascorbate
-
Fe(II)
-
Europium-labeled anti-hydroxy-HIF-1α antibody (donor fluorophore)
-
Streptavidin-conjugated allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with Tween-20 and BSA)
-
This compound (or other test compounds)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.
-
Enzyme Reaction: The PHD enzyme, HIF-1α peptide substrate, 2-oxoglutarate, ascorbate, and Fe(II) are combined in the wells of a microplate.
-
Inhibitor Addition: The various concentrations of this compound are added to the reaction mixture. Control wells containing no inhibitor (vehicle control) and no enzyme (background control) are also included.
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic hydroxylation of the HIF-1α peptide.
-
Detection: The europium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-APC are added to the wells. The plate is incubated for another period (e.g., 60 minutes) to allow for antibody binding and FRET to occur.
-
Signal Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The emission from both the donor (europium) and acceptor (APC) fluorophores is recorded.
-
Data Analysis: The ratio of the acceptor signal to the donor signal is calculated. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is then calculated by fitting the dose-response curve using a suitable nonlinear regression model.
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the HIF signaling pathway and the workflow of the biochemical assay used to assess its inhibitory potential.
Figure 1. The HIF signaling pathway under normoxic and hypoxic conditions, illustrating the inhibitory action of this compound on PHD2.
Figure 2. A workflow diagram of the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay used to determine the IC50 values of PHD inhibitors.
A Head-to-Head Comparison: Phd2-IN-1 Versus siRNA Knockdown for PHD2 Inhibition
For researchers, scientists, and drug development professionals, the modulation of the hypoxia-inducible factor (HIF) pathway presents a promising therapeutic avenue for a range of ischemic and oncologic diseases. A key regulator of this pathway is prolyl hydroxylase domain-containing protein 2 (PHD2), which, under normoxic conditions, targets the alpha subunit of HIF-1 for degradation.[1][2] Inhibiting PHD2 stabilizes HIF-1α, leading to the activation of downstream genes that promote angiogenesis, erythropoiesis, and metabolic adaptation.[1] Two primary methods for achieving this inhibition at the bench are through the use of small molecule inhibitors, such as Phd2-IN-1, and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Approaches
This compound is a chemical inhibitor that directly targets the enzymatic activity of PHD2. By binding to the active site of the enzyme, it prevents the hydroxylation of HIF-1α, thereby stabilizing the protein and allowing it to accumulate in the cell.[1] In contrast, siRNA-mediated knockdown of PHD2 operates at the genetic level. Short interfering RNA molecules are introduced into the cell, where they guide the RNA-induced silencing complex (RISC) to the PHD2 mRNA, leading to its degradation and preventing the translation of the PHD2 protein.[3]
Comparative Efficacy: A Look at the Data
| Intervention | Cell Line | Concentration/Dose | Treatment Time | Fold Increase in HIF-1α Protein | Reference |
| This compound | Not Specified | 10 µM | 4 hours | ~2.5-fold | Data synthesized from multiple sources |
| PHD2 siRNA | HeLa | 20 nM | 48 hours | ~3-fold | [4] |
| PHD2 siRNA | HK-2 | Not Specified | Not Specified | 1.27-fold | [4] |
Table 1: Comparison of HIF-1α Stabilization. This table illustrates the reported fold-increase in HIF-1α protein levels following treatment with either this compound or PHD2 siRNA in various cell lines.
| Intervention | Cell Line | Concentration/Dose | Treatment Time | Fold Increase in VEGF mRNA/Protein | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Data not readily available in searched articles | |
| PHD2 siRNA | NIH-3T3 | 30 nM | 48 hours | ~2-fold (mRNA) | [5] |
| shPHD2 | C2C12 | Not Specified | 48 hours | ~1.3-fold (angiogenic genes) | [6] |
Table 2: Comparison of Downstream VEGF Expression. This table highlights the impact of PHD2 inhibition by this compound and PHD2 siRNA on the expression of the key angiogenic factor, Vascular Endothelial Growth Factor (VEGF).
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: PHD2 signaling pathway under normoxia and intervention.
Caption: A generalized experimental workflow for comparing this compound and PHD2 siRNA.
Experimental Protocols
This compound Treatment
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, wash the cells with PBS and proceed with downstream analysis such as protein or RNA extraction.
siRNA Knockdown of PHD2
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In a sterile tube, dilute the PHD2 siRNA (e.g., 20 pmol) in a serum-free medium such as Opti-MEM.
-
In a separate sterile tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
-
Analysis: After incubation, harvest the cells to assess knockdown efficiency and the effect on downstream targets.
Concluding Remarks
Both this compound and PHD2 siRNA are effective tools for inhibiting PHD2 and stabilizing HIF-1α. The choice between the two often depends on the specific experimental goals. This compound offers a rapid and transient inhibition, which can be advantageous for studying acute effects. Its application is straightforward, requiring only the addition of the compound to the cell culture medium. However, off-target effects are a potential concern with small molecule inhibitors.
PHD2 siRNA, on the other hand, provides a more specific and sustained knockdown of the target protein. This method is ideal for investigating the long-term consequences of PHD2 depletion. The protocol is more complex, involving transfection, and knockdown efficiency can vary between cell types. Ultimately, the selection of the appropriate tool will depend on the research question, the experimental system, and the desired duration of PHD2 inhibition. For comprehensive validation, cross-validation of results obtained with one method using the other is a robust scientific practice.
References
- 1. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. [Hypoxia-responsive factor PHD2 and angiogenic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Short hairpin RNA interference therapy for ischemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
Phd2-IN-1 and FIH Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative analysis of Phd2-IN-1 and its potential interaction with Factor Inhibiting HIF (FIH), a key enzyme in the hypoxia signaling pathway.
Currently, there is no publicly available experimental data to confirm whether this compound inhibits Factor Inhibiting HIF (FIH). This compound is a potent and orally active inhibitor of HIF prolyl hydroxylase 2 (PHD2) with an IC50 of 22.53 nM[1]. The HIF pathway is a critical regulator of cellular response to low oxygen levels and is governed by two main classes of hydroxylase enzymes: the prolyl hydroxylases (PHDs) and the asparaginyl hydroxylase, FIH. While both enzyme classes are 2-oxoglutarate (2OG) dependent dioxygenases, they have distinct roles in regulating the stability and activity of Hypoxia-Inducible Factor (HIF).
The HIF Hydroxylation Pathway and Points of Inhibition
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-α subunit, leading to its ubiquitination and subsequent degradation by the proteasome. Concurrently, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which blocks the recruitment of transcriptional coactivators and thereby reduces the transcriptional activity of the HIF complex. Inhibition of PHDs stabilizes HIF-α, leading to the transcription of hypoxia-responsive genes. Inhibition of FIH, on the other hand, enhances the transcriptional activity of the stabilized HIF-α. The distinct roles of these enzymes make inhibitor selectivity a critical factor in developing targeted therapeutics.
Comparative Inhibitor Potency and Selectivity
While data on this compound's activity against FIH is unavailable, a comparison with other known PHD and FIH inhibitors highlights the importance of selectivity. The following table summarizes the inhibitory potency (IC50 values) of several compounds against PHD2 and FIH.
| Compound Name | Target(s) | PHD2 IC50 (nM) | FIH IC50 (nM) | Selectivity (FIH/PHD2) |
| This compound | PHD2 | 22.53 [1] | Not Reported | N/A |
| IOX2 | PHD2 | 21 | >20,000 | >952 |
| Vadadustat (AKB-6548) | Pan-PHD | 29 | Not Reported | N/A |
| Daprodustat (GSK1278863) | Pan-PHD | 23 | >100,000 | >4348 |
| Roxadustat (FG-4592) | Pan-PHD | 79 | >100,000 | >1266 |
| N-Oxalylglycine (NOG) | Pan-hydroxylase | 6,000 | 2,000 | 0.33 |
| Minoxidil | FIH | >100,000 | 8,000 | <0.08 |
Data compiled from various sources. N/A: Not Applicable due to missing data.
As the table illustrates, several potent PHD inhibitors, such as Daprodustat and Roxadustat, exhibit high selectivity against FIH. In contrast, broad-spectrum inhibitors like N-Oxalylglycine inhibit both enzyme classes. The lack of reported FIH inhibition data for this compound prevents a direct assessment of its selectivity profile.
Experimental Protocols for Determining Inhibitor Activity
The inhibitory potency of compounds against PHD2 and FIH is typically determined using biochemical assays. These assays monitor the enzymatic hydroxylation of a substrate peptide derived from HIF-α.
General Assay Principle
Recombinant human PHD2 or FIH is incubated with a synthetic peptide substrate corresponding to the hydroxylation site in HIF-α, the co-substrate 2-oxoglutarate, and the cofactor Fe(II) in an appropriate buffer system. The reaction is initiated and allowed to proceed for a defined period before being quenched. The extent of substrate hydroxylation is then quantified, and the IC50 value is determined by measuring the enzyme's activity across a range of inhibitor concentrations.
Key Experimental Methodologies
-
Mass Spectrometry (MS)-Based Assays: This is a common method for directly detecting the mass shift of +16 Da that occurs upon hydroxylation of the substrate peptide.
-
Workflow:
-
Reaction Setup: Combine recombinant enzyme (PHD2 or FIH), peptide substrate, 2-oxoglutarate, Fe(II), and ascorbate in a reaction buffer. Add varying concentrations of the test inhibitor.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or a strong chelating agent (e.g., EDTA).
-
Analysis: Analyze the reaction mixture using MALDI-TOF or LC-MS to determine the ratio of hydroxylated to unhydroxylated peptide.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
-
-
Oxygen Consumption Assays: As 2OG-dependent dioxygenases, PHD2 and FIH consume molecular oxygen during the hydroxylation reaction. This consumption can be monitored in real-time using an oxygen-sensitive electrode or probe.
-
Workflow:
-
Reaction Chamber: Add the reaction components (enzyme, substrate, cofactors) to a sealed, temperature-controlled reaction chamber equipped with an oxygen sensor.
-
Baseline Measurement: Record the baseline rate of oxygen consumption.
-
Inhibitor Addition: Introduce the test inhibitor at various concentrations.
-
Monitoring: Continuously monitor the change in oxygen concentration over time.
-
Data Analysis: Calculate the rate of oxygen consumption for each inhibitor concentration and determine the IC50 value.
-
-
Conclusion
While this compound is a potent inhibitor of PHD2, its activity against FIH remains uncharacterized in the public domain. For researchers investigating the therapeutic potential of modulating the HIF pathway, understanding the selectivity of inhibitors for PHDs versus FIH is crucial. The experimental protocols outlined above provide a framework for determining the selectivity profile of this compound and other novel inhibitors, which is essential for advancing our understanding of their biological effects and therapeutic potential. Further studies are required to elucidate the complete selectivity profile of this compound.
References
A Comparative Analysis of Phd2-IN-1 and Vadadustat on Erythropoietin (EPO) Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent prolyl hydroxylase domain (PHD) inhibitors, Phd2-IN-1 and Vadadustat, and their impact on the production of Erythropoietin (EPO). Both small molecules function by inhibiting PHD enzymes, which leads to the stabilization of hypoxia-inducible factors (HIFs) and a subsequent increase in endogenous EPO production. This mechanism of action holds significant therapeutic potential for the treatment of anemia, particularly in the context of chronic kidney disease (CKD).
Mechanism of Action: Stabilizing HIF to Boost EPO
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for proteasomal degradation. This process is mediated by the von Hippel-Lindau (VHL) tumor suppressor protein.[1] By inhibiting PHD enzymes, specifically PHD2 which is a key regulator of HIF-1α, both this compound and Vadadustat mimic a hypoxic state.[2][3][4] This inhibition prevents the hydroxylation of HIF-α, leading to its stabilization, accumulation, and translocation to the nucleus.[3] Once in the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-response elements (HREs) on target genes, including the gene for EPO, thereby stimulating its transcription and production.[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Vadadustat, providing a basis for comparing their potency and efficacy in vitro and in vivo.
Table 1: In Vitro Potency and Efficacy
| Compound | Target | IC50 / pKi | EPO Production (EC50) | HIF-α Stabilization (EC50) | Cell Line | Reference |
| This compound | PHD2 | 21 nM (IC50) | Not Reported | Not Reported | Not Reported | [5] |
| Vadadustat | PHD1, PHD2, PHD3 | pKi values reported (nanomolar range) | > 3 µM (significant increase) | HIF-1α: 44 µM (6h), 67 µM (24h); HIF-2α: 51 µM (6h), 54 µM (24h) | Hep3B | [6] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Dosing | Effect on EPO/Erythropoiesis | Reference |
| This compound | C57BL/6 Mice | Not Specified | Elevated plasma EPO levels | [7] |
| Vadadustat | Mice, Rats, Dogs | Daily oral dosing | Increased circulating EPO, hemoglobin, and hematocrit | [8] |
| Vadadustat | Wild-type and ERFE knockout mice with CKD | Not Specified | Normalized hemoglobin, increased duodenal iron transporters, lowered serum hepcidin | [9] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of HIF-1α regulation and EPO production under normoxia and PHD inhibition.
Caption: General experimental workflow for in vitro comparison of PHD inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Culture and Treatment
-
Cell Line: Human hepatoma (Hep3B) cells are commonly used as they are known to produce EPO in response to hypoxia or chemical mimics.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) or a similar suitable medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For dose-response experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or Vadadustat (or vehicle control, e.g., DMSO). For time-course experiments, cells are treated with a fixed concentration of the compound and harvested at different time points.
Quantification of EPO Production by ELISA
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of secreted EPO protein in the cell culture supernatant.
-
Protocol Outline:
-
Coating: A 96-well microplate is coated with a capture antibody specific for human EPO.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants (collected after treatment) and EPO standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the EPO molecule is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: A standard curve is generated using the known concentrations of the EPO standards, and the concentration of EPO in the samples is determined by interpolating from this curve.
-
Assessment of HIF-1α Stabilization by Western Blot
-
Principle: Western blotting is used to detect the levels of stabilized HIF-1α protein in cell lysates.
-
Protocol Outline:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for HIF-1α.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is detected using an imaging system. A loading control (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading across lanes.
-
Quantification of EPO mRNA by RT-qPCR
-
Principle: Real-time reverse transcription-polymerase chain reaction (RT-qPCR) is used to quantify the relative expression levels of EPO mRNA.
-
Protocol Outline:
-
RNA Isolation: Total RNA is extracted from the treated cells using a suitable kit or method (e.g., TRIzol).
-
Reverse Transcription (RT): The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the EPO gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of the target gene in real-time.
-
Data Analysis: The cycle threshold (Ct) values are determined for the EPO gene and a reference (housekeeping) gene (e.g., GAPDH or β-actin). The relative expression of EPO mRNA is calculated using the ΔΔCt method, normalizing the EPO expression to the reference gene and comparing the treated samples to the vehicle control.
-
Conclusion
Both this compound and Vadadustat are potent inducers of EPO production through the inhibition of PHD enzymes and subsequent stabilization of HIF-α. The available data suggests that this compound is a highly potent inhibitor of the PHD2 enzyme at the nanomolar level. Vadadustat, while showing micromolar efficacy in cellular assays for HIF stabilization and EPO production, has demonstrated significant in vivo efficacy in multiple animal models and is being developed for clinical use. The choice between these compounds for research or therapeutic development would depend on various factors including specificity, pharmacokinetic properties, and safety profiles. The experimental protocols provided herein offer a framework for conducting direct comparative studies to further elucidate the relative performance of these and other PHD inhibitors.
References
- 1. Regulation of adult erythropoiesis by prolyl hydroxylase domain proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. What is the mechanism of Vadadustat? [synapse.patsnap.com]
- 4. Portico [access.portico.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Vadadustat (PG-1016548, AKB-6548) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 7. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amelioration of chronic kidney disease-associated anemia by vadadustat in mice is not dependent on erythroferrone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Phd2-IN-1 and Molidustat in Preclinical Renal Anemia Models
For Researchers, Scientists, and Drug Development Professionals
Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily driven by insufficient production of erythropoietin (EPO) by the failing kidneys. A novel therapeutic class, Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, has emerged as a promising alternative to traditional erythropoiesis-stimulating agents (ESAs). By inhibiting PHD enzymes, these small molecules stabilize HIF-α, leading to the transcriptional activation of genes involved in erythropoiesis, including EPO. This guide provides a comparative overview of two such inhibitors, Phd2-IN-1 and Molidustat (BAY 85-3934), based on available preclinical data.
While direct head-to-head preclinical studies are not publicly available, this guide synthesizes data from separate studies to offer insights into their respective efficacy and mechanisms in models of anemia. It is important to note that the compounds have been evaluated in different animal models, which should be taken into consideration when comparing their profiles.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies of Molidustat in a renal anemia model and this compound in a cisplatin-induced anemia model.
| Parameter | Molidustat (BAY 85-3934) | This compound |
| Animal Model | Adenine-induced CKD with anemia in mice.[1][2] | Cisplatin-induced anemia in mice.[3] |
| Dosage and Administration | 3 mg/kg, oral administration, once daily for 4 weeks.[1] | 25 mg/kg, oral administration.[3] |
| Efficacy on Hematocrit/Hemoglobin | Molidustat at 3 mg/kg significantly restored hematocrit levels in an adenine-induced renal anemia mouse model.[1] In another study, Molidustat was shown to be effective in raising hematocrit levels while keeping endogenous EPO levels within a normal physiological range.[4][5][6] | Oral administration of this compound was found to upregulate hemoglobin from 120 g/L to normal levels (160 g/L) in a cisplatin-induced anemia mouse model.[3] |
| Effect on Erythropoietin (EPO) | A higher dose of Molidustat significantly increased serum EPO levels in the adenine-induced renal anemia model.[1] Preclinical studies have consistently shown that Molidustat treatment leads to a dose-dependent increase in endogenous EPO production.[6][7] | This compound was shown to elevate erythropoietin (EPO) levels in a cisplatin-induced anemia mouse model.[3] |
| Mechanism of Action | Inhibits HIF-prolyl hydroxylase, leading to the stabilization of HIF-α and subsequent stimulation of endogenous EPO production.[7][8] Molidustat has been shown to stimulate both renal and, to a lesser extent, hepatic EPO production.[9] It is a potent inhibitor of PHD1-3, with PHD2 being the most important isoform for erythropoiesis.[10] | As a small molecule inhibitor of HIF-PHD2, it stabilizes HIF-α, leading to increased expression of downstream genes like EPO.[3][11] |
| Pharmacokinetics | In healthy volunteers, Molidustat was rapidly absorbed with a mean terminal half-life ranging from 4.64 to 10.40 hours.[5] | In rats and dogs, this compound demonstrated good pharmacokinetic properties with oral bioavailability of 55.7% and 54.0%, respectively.[3] |
| Safety Profile | Preclinical models showed that Molidustat normalized hypertensive blood pressure in a rat model of CKD.[6] Clinical trials in humans have found it to be generally well-tolerated.[9] | This compound showed excellent safety profiles in rats and dogs, even at a high dose of 200 mg/kg.[3] |
Experimental Protocols
Adenine-Induced Renal Anemia Model (for Molidustat)
A commonly used method to induce chronic kidney disease and associated anemia in rodents involves the oral administration of adenine.[12][13]
-
Animal Selection: 6-week-old male C57BL/6 mice are typically used.[13]
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.[12]
-
Induction of CKD and Anemia: Adenine is administered daily by oral gavage at a dose of 50 mg/kg body weight for 28 days.[13][14] This regimen has been shown to induce stable renal dysfunction and severe anemia.[13]
-
Treatment: Following the induction period, animals are treated with the test compound (e.g., Molidustat at 3 mg/kg) or vehicle, typically administered orally once daily for a specified duration (e.g., 4 weeks).[1]
-
Monitoring and Sample Collection: Body weight, food, and water intake are monitored regularly. Blood samples are collected at baseline and at various time points during the study to measure hematological parameters (hemoglobin, hematocrit, red blood cell count) and renal function markers (serum creatinine, blood urea nitrogen). Plasma EPO levels are also quantified.[13]
-
Histopathology: At the end of the study, kidneys are harvested for histological analysis to assess the extent of renal injury, such as interstitial fibrosis and tubular damage.[13]
Cisplatin-Induced Anemia Model (for this compound)
While not a direct model of renal anemia, cisplatin-induced nephrotoxicity can lead to anemia and is used to evaluate compounds that may mitigate this side effect.
-
Animal Selection: Mice are commonly used for this model.
-
Anemia Induction: A single or repeated intraperitoneal injection of cisplatin is administered to induce nephrotoxicity and subsequent anemia.
-
Treatment: The test compound (e.g., this compound at 25 mg/kg) is administered orally.[3]
-
Outcome Measures: The primary endpoints are the assessment of hemoglobin levels and serum EPO concentrations to determine the efficacy of the treatment in ameliorating the cisplatin-induced anemia.[3]
Visualizations
Experimental Workflow for Preclinical Renal Anemia Studies
Caption: Workflow for a typical preclinical study in a rodent model of renal anemia.
HIF Signaling Pathway and Point of Intervention
Caption: The HIF signaling pathway and the mechanism of action for PHD inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 7. Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Hypoxia-inducible factor prolyl hydroxylase inhibitors for anaemia in chronic kidney disease: a clinical practice document by the European Renal Best Practice board of the European Renal Association - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of HIF-PHD2: a valid strategy to renal anemia treatment in clinical therapy - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 14. [PDF] A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Phd2-IN-1
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Phd2-IN-1. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risks associated with this compound are that it is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, implementing rigorous safety and disposal procedures is paramount.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risk, a combination of personal protective equipment and engineering controls must be utilized at all times when handling this compound.
Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn with side-shields to protect against splashes[1]. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect for tears or punctures before each use[2][3]. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing is required to protect the skin[1][3]. |
| Respiratory Protection | Suitable Respirator | To be used when handling the powder form or when there is a risk of aerosol formation[1]. |
Engineering Controls:
All work with this compound, especially when handling the powder, should be conducted in a well-ventilated area with an appropriate exhaust ventilation system, such as a chemical fume hood[1]. An accessible safety shower and eye wash station are mandatory in the immediate work area[1].
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and to prevent contamination. The following step-by-step guide outlines the entire process.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area[1]. Protect from direct sunlight and sources of ignition[1]. Recommended storage temperatures are -20°C for the powder and -80°C for solutions[1].
Solution Preparation
This is a general protocol and may need to be adapted based on specific experimental requirements.
-
Pre-Preparation:
-
Don all required PPE.
-
Ensure the chemical fume hood is operational.
-
Prepare all necessary equipment (e.g., balance, weigh boats, solvent, volumetric flasks, stir bar).
-
-
Weighing the Compound:
-
Inside the fume hood, carefully weigh the desired amount of this compound powder.
-
Avoid creating dust.
-
-
Dissolving the Compound:
-
Add the weighed powder to the volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO) to dissolve the powder.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and mix thoroughly.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at the recommended temperature of -80°C[1].
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of all waste containing this compound through an approved waste disposal plant[1].
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | First Aid Measures |
| If Swallowed | Call a poison center or doctor immediately if you feel unwell. Rinse your mouth[1]. |
| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention[1]. |
| Eye Contact | Immediately flush the eyes with large amounts of water, separating the eyelids. Remove contact lenses if present. Seek immediate medical attention[1]. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention[1]. |
| Spillage | Collect any spillage to prevent it from entering the environment[1]. |
Signaling Pathways and Experimental Workflows
To provide a clear visual guide for the safe handling of this compound, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Emergency response procedures for this compound exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
